Biotin-PEG3-Azide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG3-Azide: A Technical Guide for Researchers in Bioconjugation and Drug Discovery
For researchers, scientists, and drug development professionals, Biotin-PEG3-Azide has emerged as a critical tool in the precise labeling, identification, and purification of biomolecules. This in-depth guide explores the core applications of this compound, providing detailed experimental protocols and quantitative data to facilitate its integration into various research workflows.
This compound is a biotinylation reagent featuring a biotin (B1667282) moiety, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This molecular architecture makes it highly versatile for a range of applications, primarily centered around "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The hydrophilic PEG3 linker enhances the water solubility of the reagent and the resulting conjugates, while also minimizing steric hindrance between the biotin and the target biomolecule, thereby improving binding efficiency to avidin (B1170675) or streptavidin.[1][2]
The primary utility of this compound lies in its ability to covalently label alkyne-modified biomolecules through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are bioorthogonal, meaning they proceed efficiently within complex biological systems without interfering with native biochemical processes.[4][5] This characteristic is paramount for applications such as in-situ labeling in live cells.
Core Applications in Research
The unique properties of this compound have led to its widespread adoption in several key research areas:
-
Chemical Proteomics: A major application is in the enrichment and identification of post-translationally modified (PTM) proteins.[6] Researchers can metabolically or enzymatically introduce an alkyne-bearing tag onto a specific PTM, which is then "clicked" to this compound. The biotinylated proteins can then be selectively captured using streptavidin-coated beads for subsequent analysis by mass spectrometry.
-
PROTAC Development: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The azide group allows for the convenient ligation of the biotin-PEG3 moiety to an alkyne-functionalized ligand for either the target protein or the E3 ligase.
-
Labeling of Biomolecules: The reagent is broadly used for the biotinylation of various alkyne-containing biomolecules, including DNA, oligonucleotides, lipids, and carbohydrates.[2] This enables their detection, purification, and visualization in a multitude of experimental setups.
-
Bio-orthogonal Labeling: In combination with metabolic labeling strategies, this compound allows for the specific tagging and subsequent analysis of newly synthesized biomolecules in cells and organisms.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in research applications.
| Parameter | Value | Context | Reference |
| Molecular Weight | 444.55 g/mol | Used for calculating molar concentrations. | |
| Purity | ≥95% (HPLC) | Ensures high-quality experimental results. | |
| Solubility | DMSO: ≥252 mg/mL (566.87 mM) | Provides guidance for preparing stock solutions. Sonication may be recommended for complete dissolution. | [8] |
| Water: 44.45 mg/mL (100 mM) | The PEG3 linker imparts good water solubility. | ||
| Storage Conditions | Powder: -20°C for up to 3 years | Proper storage is crucial to maintain reagent stability. | [8] |
| In solvent: -80°C for up to 1 year | Stock solutions should be stored at low temperatures to prevent degradation. | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate
This protocol is adapted from a chemical proteomics workflow for the enrichment of modified peptides.[9]
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1.25 mM stock solution in water.
-
TBTA Stock Solution: Prepare a 1.7 mM stock solution of tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.
-
TCEP Stock Solution: Prepare a 50 mM stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.
Experimental Procedure:
-
Prepare the Click Reagent Cocktail: For each reaction, prepare 136 µL of the cocktail by mixing:
-
68 µL of TBTA stock solution
-
22.6 µL of CuSO₄ stock solution
-
22.6 µL of TCEP stock solution
-
22.6 µL of this compound stock solution
-
-
Initiate the Click Reaction: To each aliquot of cell lysate containing alkyne-modified proteins, add 110 µL of the click reagent cocktail. This results in final working concentrations of approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM this compound.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with constant agitation.
-
Protein Precipitation: Following the incubation, precipitate the proteins by adding 10 volumes of cold acetone (B3395972) and incubating at -20°C overnight.
-
Downstream Processing: Pellet the precipitated proteins by centrifugation. The biotinylated proteins can then be redissolved, digested, and enriched using streptavidin-coated beads for mass spectrometry analysis.
Protocol 2: Small-Scale SP2E Workflow for Chemical Proteomics
This protocol outlines a high-throughput method for the enrichment of biotinylated proteins.[6]
Reagent Preparation:
-
This compound Stock Solution: 10 mM in DMSO.
-
TCEP Stock Solution: 100 mM in water.
-
TBTA Stock Solution: 16.7 mM in DMSO.
-
CuSO₄ Stock Solution: 50 mM in water.
-
Lysis Buffer: 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS.
Experimental Procedure:
-
Sample Preparation: In a 96-well plate, dilute 100 µg of protein from probe-treated and control lysates with lysis buffer to a final volume of 19 µL.
-
Prepare Master Mix: Prepare a master mix containing:
-
0.2 µL of this compound stock solution
-
0.2 µL of TCEP stock solution
-
0.125 µL of TBTA stock solution
-
-
Add Master Mix: Add the master mix to each sample and vortex gently.
-
Initiate Click Reaction: Initiate the reaction by adding 0.4 µL of CuSO₄ stock solution to each well.
-
Incubation: Incubate for 1.5 hours at room temperature with shaking (600 rpm).
-
Urea (B33335) Addition: Add 60 µL of 8 M urea to each replicate for subsequent processing.
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 9. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Biotin-PEG3-Azide: Properties, Structure, and Applications
For researchers, scientists, and drug development professionals, Biotin-PEG3-Azide has emerged as a critical tool in the field of bioconjugation and chemical biology. Its unique structure, combining a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) linker for enhanced solubility and reduced steric hindrance, and a terminal azide (B81097) group for click chemistry, makes it a versatile reagent for labeling and detecting biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and its application in experimental workflows.
Core Chemical Properties
This compound is a white to light yellow solid that is soluble in common organic solvents such as DMSO and DMF, and moderately soluble in water and phosphate-buffered saline (PBS).[1][2][3] The PEG linker not only improves its hydrophilicity but also separates the biotin group from the conjugated molecule, which is crucial for efficient binding to streptavidin.[2][4]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 444.55 g/mol | |
| Molecular Formula | C18H32N6O5S | |
| CAS Number | 875770-34-6 | |
| Purity | ≥95% (typically determined by HPLC) | |
| Appearance | White to light yellow solid | |
| Solubility | DMSO (≥10 mg/mL), DMF (≥10 mg/mL), PBS (pH 7.2, ~10 mg/mL), Water (~44.45 mg/mL) | |
| Storage | Store at -20°C for long-term stability (up to 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. |
Chemical Structure and Visualization
The structure of this compound consists of three key functional components: the biotin headgroup, a triethylene glycol (PEG3) spacer, and a terminal azide group. This structure is specifically designed for bioorthogonal chemistry applications.
Caption: Chemical structure of this compound.
Experimental Protocols and Applications
This compound is primarily used as a biotinylation reagent in "click chemistry" reactions. It can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and glycans.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of TCEP or sodium ascorbate in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a final concentration of 100-200 µM (a 10- to 20-fold molar excess over the protein is a good starting point).
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 50 µM.
-
Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Caption: CuAAC experimental workflow.
Application in Protein-Protein Interaction Studies
A primary application of this compound is in the identification of protein-protein interactions, which is fundamental to elucidating signaling pathways. The workflow typically involves metabolically or enzymatically incorporating an alkyne-containing unnatural amino acid into a protein of interest (the "bait"). Cells are then lysed, and the bait protein is labeled with this compound via click chemistry. The biotinylated bait, along with its interacting partners (the "prey"), is then captured using streptavidin-coated beads. After washing away non-specific binders, the protein complex is eluted and analyzed by mass spectrometry to identify the prey proteins.
Caption: Protein-protein interaction workflow.
This powerful technique allows for the identification of both stable and transient protein interactions within a cellular context, providing valuable insights into the composition and dynamics of signaling pathways.
Elucidating Signaling Pathways
While this compound is a tool for identifying protein interactions rather than a direct probe for a specific pathway, the data generated from its use is crucial for mapping these complex networks. For instance, identifying the interacting partners of a key signaling protein can reveal new components of a pathway or uncover crosstalk between different pathways.
Caption: Signaling pathway elucidation.
References
Technical Guide: Biotin-PEG3-Azide for Proteomic Analysis of Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Biotin-PEG3-Azide, a key reagent in modern proteomics, with a focus on its application in the analysis of cellular signaling pathways. We will cover its chemical properties, detailed experimental protocols for its use in metabolic labeling, and a specific application in studying the mTOR signaling pathway.
Core Concepts: this compound in Bioorthogonal Chemistry
This compound is a bioorthogonal chemical reporter used for the biotinylation of alkyne-modified biomolecules. Its structure comprises three key functional components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling robust affinity purification and detection of labeled molecules.
-
PEG3 (Triethylene Glycol) Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient access of biotin to streptavidin.
-
Azide (B81097) Group: A chemical moiety that selectively reacts with terminal alkynes in a bioorthogonal reaction known as "click chemistry." This reaction is highly specific and does not interfere with native cellular processes.
The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), which form a stable triazole linkage between the azide and an alkyne-modified target.
Quantitative Data: this compound Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while slight variations in molecular weight may be cited depending on the source, the values presented here are the most widely accepted.
| Property | Value | References |
| Molecular Formula | C18H32N6O5S | [1][2][3][4] |
| Molecular Weight | 444.55 g/mol | [1][3][4] |
| CAS Number | 875770-34-6 | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
| Storage | Store at -20°C | [2] |
Application in Signaling Pathway Analysis: The OPP-ID Method for mTOR Signaling
A powerful application of this compound is in the identification of newly synthesized proteins (the "nascent proteome") in response to specific cellular signals. The O-propargyl-puromycin identification (OPP-ID) method leverages this reagent to study dynamic changes in protein translation downstream of signaling cascades, such as the mTOR pathway.[5]
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. By analyzing the nascent proteome, researchers can gain insights into how mTOR signaling controls these processes at the level of protein synthesis.
Below is a diagram illustrating the mTOR signaling pathway and its role in regulating protein synthesis.
Caption: The mTOR signaling pathway integrates signals from growth factors to regulate protein synthesis.
Experimental Workflow: OPP-ID
The OPP-ID method involves several key steps, from metabolic labeling of nascent proteins to their identification by mass spectrometry.
Caption: Experimental workflow for OPP-ID to identify nascent proteins.
Detailed Experimental Protocols
The following protocols are based on the methodology described by Forester et al. in PNAS for the OPP-ID technique.[5]
-
Cell Culture: Culture cells of interest (e.g., K562 cells) to the desired density. For suspension cells, a density of approximately 1.2 x 10^6 cells/mL is recommended.
-
OPP Treatment: Add O-propargyl-puromycin (OPP) directly to the cell culture medium to a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for a short period (e.g., 1-2 hours) under normal growth conditions to allow for the incorporation of OPP into newly synthesized proteins.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysis: Lyse the cells by sonication or other appropriate methods on ice.
-
Clarification: Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the OPP-labeled proteins) with the click chemistry reagents. For a typical reaction, the final concentrations should be:
-
This compound: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) Sulfate (CuSO4): 1 mM
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
-
Bead Preparation: Prepare streptavidin-conjugated magnetic beads by washing them according to the manufacturer's instructions.
-
Binding: Add the click chemistry reaction mixture to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., wash buffer with 1% SDS, followed by washes with urea (B33335) and ammonium (B1175870) bicarbonate) is recommended.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with the addition of an alkylating agent (e.g., iodoacetamide) to cap the free thiols.
-
Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Sample Preparation: Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Sequest) to identify and quantify the proteins from the MS/MS data. By comparing the proteomic profiles of cells under different conditions (e.g., with and without an mTOR inhibitor), researchers can identify proteins whose synthesis is regulated by the mTOR signaling pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in cell biology and drug development. Its application in methods like OPP-ID allows for the sensitive and specific analysis of nascent proteomes, providing critical insights into the dynamic regulation of cellular processes by signaling pathways such as mTOR. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Biotin-PEG3-Azide in DMSO and Water
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical reagent in bioconjugation and drug development. Understanding the solubility of this molecule in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and water is fundamental for the successful design and execution of experiments, particularly in applications such as click chemistry and proteomics.
This compound is a biotinylation reagent used for labeling molecules that contain alkyne groups through a copper-catalyzed or copper-free click reaction[1][2]. It features a biotin (B1667282) moiety for detection or purification via streptavidin binding, an azide (B81097) group for the click reaction, and a hydrophilic triethylene glycol (PEG3) spacer. This PEG linker not only separates the biotin from the target molecule to ensure efficient binding with streptavidin but also enhances the compound's aqueous solubility[3][4].
Quantitative Solubility Data
The solubility of this compound can vary significantly between suppliers, likely due to differences in synthesis, purification, and the hydration state of the final product. The data presented below has been compiled from various supplier technical data sheets. It is crucial to consult the Certificate of Analysis for batch-specific data.
| Supplier | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| TargetMol | DMSO | 252 | 566.87 | Sonication is recommended[5]. |
| MedchemExpress | DMSO | 100 | 224.95 | Ultrasonic assistance is needed. Recommends using newly opened, non-hygroscopic DMSO[2]. |
| Tocris Bioscience | DMSO | 44.45 | 100 | Based on a molecular weight of 444.55 g/mol [1]. |
| Cayman Chemical | DMSO | 10 | ~22.5 | - |
| MedchemExpress | Water | 10 | 22.49 | Ultrasonic assistance is needed[2]. |
| Tocris Bioscience | Water | 44.45 | 100 | Based on a molecular weight of 444.55 g/mol [1]. |
| Cayman Chemical | PBS (pH 7.2) | 10 | ~22.5 | - |
Note: Molarity calculations are based on the molecular weight provided by the respective supplier (typically ~444.55 g/mol ).
As evidenced by the table, this compound generally exhibits high solubility in DMSO and moderate to good solubility in aqueous solutions[3]. The significant range in reported values underscores the importance of empirical verification for sensitive applications. For aqueous solutions, solubility can be enhanced by first dissolving the compound in a small amount of DMSO and then diluting it with the desired aqueous buffer[6].
Experimental Protocols
Protocol 1: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the universally recognized shake-flask method for assessing the thermodynamic solubility of a compound.
-
Preparation : Add an excess amount of this compound solid to a known volume of the solvent (e.g., DMSO or ultrapure water) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
Dilution : Dilute the supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the chosen analytical method.
-
Quantification : Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical technique, such as HPLC-UV or LC-MS.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.
Protocol 2: Preparation of Stock Solutions
This protocol provides a practical guide for preparing high-concentration stock solutions for experimental use.
-
Reagent Handling : Bring the vial of this compound to room temperature before opening to minimize moisture condensation. If using DMSO, use a new, unopened bottle or a properly stored, anhydrous grade, as hygroscopic DMSO can impact solubility[2].
-
Weighing : Weigh the desired mass of the solid compound in a suitable microcentrifuge tube or vial.
-
Solvent Addition : Add the calculated volume of solvent (e.g., DMSO) to achieve the target concentration. For example, to prepare a 100 mM stock solution from a compound with a molecular weight of 444.55 g/mol , add 22.5 µL of DMSO for every 1 mg of solid.
-
Dissolution : Vortex the mixture thoroughly. If the solid does not dissolve completely, sonicate the vial in an ultrasonic water bath for 5-10 minute intervals[2][7]. Gentle heating (to 37°C) can also be applied to aid dissolution[7].
-
Aqueous Solution Preparation (if required) : To prepare an aqueous stock solution, it is often recommended to first create a high-concentration stock in DMSO and then perform a serial dilution into the aqueous buffer of choice (e.g., PBS)[6].
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][5]. Manufacturer guidelines suggest that solutions in DMSO are stable for up to 6 months at -80°C[2].
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for biotinylating an alkyne-modified protein using this compound via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for protein biotinylation using CuAAC click chemistry.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG3-N3 | CAS:875770-34-6 | Biopharma PEG [biochempeg.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
Biotin-PEG3-Azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for Biotin-PEG3-Azide, a critical reagent in bioconjugation, proteomics, and drug development. Understanding the chemical properties and handling requirements of this molecule is paramount for ensuring experimental reproducibility and the integrity of research outcomes.
Chemical Properties and Handling
This compound is a versatile biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and an azide (B81097) moiety for bioorthogonal "click chemistry" reactions.[1] The material is generally stable under normal ambient and anticipated storage and handling conditions.[2] However, its reactivity and long-term stability are contingent upon proper storage and handling.
General Handling Precautions:
-
Acclimatization: Before opening, the container should be brought to room temperature to prevent moisture condensation.[3]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong oxidizing agents, with which it can react violently.
Recommended Storage Conditions
The shelf life of this compound is highly dependent on whether it is in solid form or dissolved in a solvent. The following tables summarize the recommended storage conditions based on manufacturer data sheets and safety documents.
Table 1: Storage of Solid (Powder) this compound
| Storage Temperature | Duration/Stability | Source(s) |
| -20°C | ≥ 4 years | |
| -20°C | 3 years | |
| -20°C | 24 months (2 years) | |
| 4°C | 2 years | |
| -5°C | Not specified; keep dry and avoid sunlight | |
| Room Temperature | Suitable for transportation (up to 3 weeks) |
Table 2: Storage of this compound in Solution
| Solvent | Storage Temperature | Duration/Stability | Source(s) |
| Various (e.g., DMSO, water) | -80°C | 6 months to 1 year | |
| Various (e.g., DMSO, water) | -20°C | 1 month | |
| Aqueous Buffer | Not specified | Not recommended for more than one day |
Key Recommendations for Solutions:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.
-
For long-term storage of azide-labeled biomolecules, temperatures of -20°C or -80°C are ideal.
Solubility Profile
Properly dissolving this compound is the first step in its application. The PEG spacer enhances its solubility in aqueous solutions compared to non-PEGylated biotin-azide.
Table 3: Solubility Data for this compound
| Solvent | Concentration | Source(s) |
| DMSO | ~252 mg/mL (566.87 mM) | |
| DMSO | 10 mg/mL | |
| DMSO | Soluble to 100 mM | |
| Water | Soluble to 100 mM | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMF | 10 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by the integrity of the azide and biotin (B1667282) functional groups.
Caption: Key environmental factors influencing the stability of this compound.
-
Azide Group: The azide functional group is susceptible to reduction by common laboratory reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which converts it to an amine. This reaction eliminates its ability to participate in click chemistry. Therefore, contact with reducing agents must be avoided.
-
Hydrolysis: Like many reagents, long-term storage in aqueous solutions can lead to hydrolysis, particularly at non-neutral pH. It is recommended to prepare aqueous solutions fresh and avoid storing them for more than a day.
-
Light Sensitivity: While not extensively documented for this specific molecule, azide-containing compounds can be light-sensitive. Storing solutions in the dark or in amber vials is a prudent measure to prevent potential photochemical reactions.
Experimental Protocols and Workflows
Generalized Protocol for Stability Assessment
While specific stability studies for this compound are not publicly detailed, a generalized protocol for assessing its stability in solution would involve the following steps.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquotting and Incubation: Aliquot the stock solution into separate vials. Dilute these into different buffer conditions (e.g., varying pH, presence of other reagents) to be tested. Incubate the samples under controlled conditions (e.g., specific temperatures: 4°C, 25°C, 37°C; light vs. dark).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one aliquot from each condition and immediately freeze it at -80°C to halt further degradation.
-
Activity Assay: To assess the remaining functional azide, perform a standardized click chemistry reaction.
-
React the aged this compound sample with an excess of an alkyne-functionalized fluorescent reporter molecule (e.g., DBCO-Fluor 488).
-
The reaction should be carried out under controlled conditions for a fixed duration.
-
-
Quantification:
-
Use High-Performance Liquid Chromatography (HPLC) to separate the unreacted fluorescent reporter, the this compound, and the resulting fluorescent triazole product.
-
Quantify the peak area of the fluorescent product. The amount of product formed is directly proportional to the amount of active this compound remaining in the aged sample.
-
-
Data Analysis: Plot the percentage of remaining active reagent against time for each condition to determine the degradation rate and half-life.
Application Workflow: Click Chemistry Labeling
This compound is a key reagent for attaching biotin to molecules containing an alkyne group via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction.
Caption: A typical experimental workflow for labeling a biomolecule using this compound.
Application in PROTAC Synthesis
This compound can serve as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Caption: Role of this compound as a linker in a synthetic route for a PROTAC or probe.
Conclusion
This compound is a robust and versatile chemical tool. Its efficacy is directly tied to its chemical integrity, which can be preserved through adherence to strict storage and handling protocols. For the solid form, storage at -20°C provides excellent long-term stability for several years. For solutions, preparation of fresh batches for immediate use is ideal, with short-term storage of aliquots at -80°C being a viable option. By following these guidelines, researchers and developers can ensure the reliability of their biotinylation and bioconjugation experiments, leading to more accurate and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG3-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-Azide, a key reagent in the field of bioconjugation. We will delve into its mechanism of action in click chemistry, present quantitative data for reaction comparison, provide detailed experimental protocols for its use, and illustrate relevant workflows and reaction pathways.
Core Concepts: Understanding this compound
This compound is a versatile biotinylation reagent designed for the targeted labeling of biomolecules. Its structure is tripartite, consisting of:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is fundamental for the detection, purification, and immobilization of biotinylated molecules.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer. This linker enhances the aqueous solubility of the reagent and provides spatial separation between the biotin moiety and the target biomolecule. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin.
-
Azide (B81097) Group (-N3): A reactive functional group that serves as one half of the "click chemistry" ligation pair. It is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.
The primary function of this compound is to covalently attach a biotin label to a biomolecule that has been modified to contain an alkyne functional group. This is achieved through a highly efficient and specific set of reactions known as click chemistry.
Mechanism of Action in Click Chemistry
This compound is predominantly used in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).
Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide group of this compound in a [3+2] cycloaddition to form a stable 1,4-disubstituted triazole ring. This reaction is characterized by high yields and specificity.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC. This is particularly advantageous for in vivo studies or when working with biomolecules that are sensitive to copper-induced damage. SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.
Mechanism: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide. This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a catalyst. The reaction between the DBCO group on a modified biomolecule and the azide of this compound results in the formation of a stable triazole linkage.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Quantitative Data: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and biocompatibility. Here is a summary of key quantitative parameters.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) with DBCO |
| Typical 2nd Order Rate Constant | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I)) | ~0.1 M⁻¹s⁻¹ |
| Reaction Time | Generally faster; minutes to a few hours for high yield. | Slower than CuAAC; typically requires longer incubation (hours to overnight). |
| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires chelating ligands for in vivo use. | Excellent; no toxic metal catalyst required, ideal for live-cell and in vivo applications. |
| Efficiency in Proteomics | Higher protein identification (229 proteins identified in one study). | Lower protein identification (188 proteins identified in the same study). |
| Efficiency for RNA Labeling | Can cause RNA degradation. | Higher biotinylation efficiency and less RNA degradation observed. |
| Specificity | Highly specific for terminal alkynes and azides. | Highly specific for strained alkynes and azides. |
| Yield | High to quantitative yields are common. | High to quantitative yields, though may require longer reaction times. |
Experimental Protocols
The following are detailed protocols for the biotinylation of proteins and oligonucleotides using this compound.
Protocol 1: Biotinylation of Alkyne-Modified Protein via CuAAC
This protocol is adapted for a typical labeling reaction of a protein that has been metabolically or chemically modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand.
-
Desalting column (e.g., PD-10) or spin filter for purification.
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a final concentration of 50 mM.
-
TCEP: Dissolve in deionized water to a final concentration of 50 mM. (Prepare fresh).
-
TBTA: Dissolve in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in a reaction volume of 500 µL.
-
Add this compound stock solution to a final concentration of 100 µM.
-
Add TBTA stock solution to a final concentration of 100 µM.
-
Add CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding TCEP stock solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess biotinylation reagent and copper catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, use a spin filter with an appropriate molecular weight cutoff to exchange the buffer and remove small molecule reactants.
-
-
Verification:
-
Confirm biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.
-
Protocol 2: Biotinylation of DBCO-Modified Protein via SPAAC
This protocol is for the copper-free labeling of a protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS).
-
This compound.
-
DMSO.
-
Desalting column or spin filter.
Procedure:
-
Prepare Stock Solution:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to a 10-20-fold molar excess over the protein.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or by buffer exchange with a spin filter.
-
-
Verification:
-
Confirm biotinylation by Western blot with streptavidin-HRP or mass spectrometry.
-
Protocol 3: Labeling of 5'-Alkyne-Modified Oligonucleotide via CuAAC
This protocol outlines the labeling of a synthetic oligonucleotide containing a 5'-terminal alkyne.
Materials:
-
5'-Alkyne-modified oligonucleotide.
-
This compound.
-
DMSO.
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).
-
Copper(II) sulfate (CuSO₄).
-
Sodium Ascorbate.
-
TBTA.
-
Lithium perchlorate (B79767) in acetone (B3395972) (for precipitation).
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄/TBTA: Prepare a 10 mM solution of the pre-mixed complex in 55% aqueous DMSO.
-
Sodium Ascorbate: 50 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to 50% of the final volume.
-
Add this compound stock solution to a 1.5-fold molar excess over the oligonucleotide.
-
Add Sodium Ascorbate stock solution to a final concentration of 2.5 mM.
-
Add the CuSO₄/TBTA complex to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with cold acetone, and air dry.
-
Further purification can be performed by HPLC or PAGE.
-
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving this compound.
Workflow for Proteomic Identification of Post-Translationally Modified Proteins
This workflow outlines the steps for identifying proteins with a specific post-translational modification (PTM) using metabolic labeling and click chemistry.
Caption: Proteomic workflow for identifying PTMs using this compound.
Synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC
This diagram illustrates a common strategy for creating an ADC where the drug is attached to the antibody via a this compound linker in a copper-free manner.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.
This guide provides the foundational knowledge and practical protocols for utilizing this compound in a variety of research and development settings. Its versatility and the robustness of click chemistry make it an invaluable tool for modern molecular science.
The Pivotal Role of the PEG3 Linker in Biotin-PEG3-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the triethylene glycol (PEG3) linker within the Biotin-PEG3-Azide molecule, a cornerstone reagent in modern bioconjugation, proteomics, and drug development. We will delve into the physicochemical properties conferred by the PEG3 moiety, provide detailed experimental protocols for its application, and visualize key experimental workflows.
Core Concepts: Understanding the Tripartite Structure
This compound is a trifunctional molecule, with each component playing a distinct and vital role:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity purification, immobilization, and detection of target molecules.
-
Azide (B81097) (N₃): A bioorthogonal functional group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This allows for the highly specific and efficient covalent labeling of alkyne-modified biomolecules.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that connects the biotin and azide moieties. The properties of this linker are central to the utility and efficacy of the entire molecule.
The Functional Significance of the PEG3 Linker
The PEG3 linker is not merely a passive connector; it imparts several advantageous properties to the this compound reagent and the resulting bioconjugates.
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly increases the aqueous solubility of the entire molecule.[1][2] This is crucial for biological applications, as it allows for efficient conjugation in aqueous buffers without the need for harsh organic solvents that could denature sensitive biomolecules like proteins.
Reduced Steric Hindrance: The flexible and extended nature of the PEG3 linker provides spatial separation between the biotin tag and the conjugated biomolecule.[3][4] This increased distance minimizes steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.
Improved Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity.[5] While the short PEG3 linker's effect is less pronounced than that of longer PEG chains, it contributes to the overall biocompatibility of the conjugated molecule.
Minimal Perturbation of Biomolecule Function: Due to its inert and flexible nature, the PEG3 linker is less likely to interfere with the native structure and function of the biomolecule to which it is attached, compared to more rigid or hydrophobic linkers.
While direct quantitative data on the impact of a short PEG3 linker on protein stability is limited, studies on PEGylation, in general, suggest that even short PEG chains can contribute to a protein's thermal stability and reduce its propensity for aggregation upon heat treatment.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Citation(s) |
| Molecular Weight | 444.55 g/mol | |
| Molecular Formula | C₁₈H₃₂N₆O₅S | |
| Purity | ≥95% (HPLC) | |
| Appearance | White to off-white solid | |
| Solubility | - DMSO: ≥ 10 mg/mL - Water: Soluble - PBS (pH 7.2): Soluble | |
| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at ambient temperature. | |
| Spacer Arm Length | 15.1 Å (Calculated based on the extended conformation of the PEG3 linker and the valeric acid spacer of biotin) |
Experimental Protocols
The primary application of this compound is the biotinylation of alkyne-containing molecules via click chemistry. Below are detailed protocols for the most common experimental workflows.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the biotinylation of a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, non-amine containing buffers are recommended)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
DMSO
-
Deionized water
Protocol:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
TCEP or Sodium Ascorbate: 50 mM in deionized water (prepare fresh).
-
TBTA: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL.
-
Add this compound to a final concentration of 100 µM (a 10 to 100-fold molar excess over the protein).
-
Add TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, size exclusion chromatography, or protein precipitation (e.g., with cold acetone).
-
-
Validation:
-
Confirm successful biotinylation via a Western blot using streptavidin-HRP or by mass spectrometry.
-
Workflow for Identifying Post-Translational Modifications (PTMs)
This workflow outlines the use of this compound to enrich and identify proteins with specific PTMs that have been metabolically labeled with an alkyne-containing precursor.
Workflow Steps:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycosylation studies or an alkyne-modified amino acid).
-
Cell Lysis: Harvest the cells and prepare a cell lysate under denaturing or non-denaturing conditions, depending on the experimental goal.
-
Click Chemistry Reaction: Perform a CuAAC reaction as described in Protocol 4.1 to attach this compound to the alkyne-modified proteins in the lysate.
-
Streptavidin Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A common wash series includes a high-salt buffer, a low-salt buffer, and a denaturing buffer (e.g., containing urea).
-
-
Elution: Elute the captured proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a cleavable biotin-azide reagent and eluting with a specific cleaving agent.
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins and map the sites of modification.
-
Mandatory Visualizations
Logical Relationship of this compound Components
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotin-xx.com [biotin-xx.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-PEG3-Azide for Labeling Alkyne-Containing Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-Azide, a versatile reagent for the biotinylation of alkyne-modified biomolecules through click chemistry. It covers the core principles of this technology, detailed experimental protocols for key applications, quantitative data for reaction optimization, and troubleshooting guidance.
Introduction to this compound and Click Chemistry
This compound is a chemical probe that combines three key functional elements: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation to alkyne-containing molecules.[1][2][3] This reagent is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4]
The primary application of this compound is in the detection and purification of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. The azide group of this compound reacts with the alkyne group on the target biomolecule to form a stable triazole linkage.[5] This reaction can be catalyzed by copper(I) in a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a catalyst using a strained cyclooctyne (B158145) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂N₆O₅S | [5][6] |
| Molecular Weight | 444.55 g/mol | [5][6] |
| CAS Number | 875770-34-6 | [5][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO, DMF, and water | [7][8] |
| Storage | Store at -20°C, desiccated. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. | [1][7][9] |
Core Applications and Experimental Workflows
This compound is instrumental in a variety of applications, from proteomics to genomics. The general workflow for these applications is depicted below.
Proteomic Analysis of Post-Translationally Modified Proteins
Metabolic labeling with alkyne-containing analogs of natural substrates allows for the study of post-translational modifications (PTMs) such as glycosylation and lipidation. For instance, cells can be cultured with peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) to label O-GlcNAcylated proteins with an azide group, which can then be detected with an alkyne-biotin probe. This approach enables the enrichment and identification of proteins with specific PTMs.
Nascent DNA and RNA Synthesis Analysis (EdU-Seq)
5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog that is incorporated into newly synthesized DNA. Following EdU labeling, this compound can be "clicked" onto the EdU to allow for the purification and subsequent sequencing of nascent DNA, a technique known as EdU-Seq. A similar approach can be used with 5-ethynyluridine (B57126) (EU) to study newly synthesized RNA.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling and Analysis of Glycoproteins
This protocol describes the metabolic labeling of glycoproteins with an alkyne-containing sugar and subsequent detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-pentenoyl-D-mannosamine (Ac4ManNAl)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Click chemistry reaction buffer kit (containing copper(II) sulfate (B86663), a copper ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-biotin antibody or streptavidin-HRP conjugate
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac4ManNAl for 24-48 hours.
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the copper(II) sulfate and copper ligand premix.
-
Add 10-50 µM this compound.
-
Initiate the reaction by adding the reducing agent.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP.
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of alkyne-labeled proteins directly in an SDS-PAGE gel.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
This compound
-
Click chemistry reaction buffer kit
-
SDS-PAGE gels
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Gel imaging system
Procedure:
-
Click Chemistry in Solution: Perform the click chemistry reaction as described in Protocol 1, steps 4.1-4.4.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Staining:
-
After electrophoresis, fix the gel (e.g., in 50% methanol, 10% acetic acid) for 30 minutes.
-
Wash the gel with water.
-
Incubate the gel with a solution of fluorescently labeled streptavidin in a suitable buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature, protected from light.
-
Wash the gel extensively with water to remove unbound streptavidin.
-
-
Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.[10][11][12][13][14]
Quantitative Data and Performance Comparison
The efficiency of the click chemistry reaction is crucial for the successful labeling and analysis of biomolecules. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with a trade-off between reaction speed and biocompatibility.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Reaction Rate | Very fast (minutes to hours) | Slower (hours) | [15][16][17] |
| Catalyst Required | Yes (Copper I) | No | [15][16][17] |
| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible | [15][16][17] |
| Signal-to-Noise Ratio | High with optimized protocols | Can have higher background due to non-specific reactions of strained alkynes | [16] |
| Identified Proteins (O-GlcNAc Proteomics) | 229 | 188 | [18] |
Signaling Pathway Analysis: The Ras Pathway
Metabolic labeling with alkyne analogs is a powerful tool to study the post-translational modifications that regulate signaling pathways. The Ras family of small GTPases, which are key regulators of cell proliferation, differentiation, and survival, undergo farnesylation and palmitoylation, lipid modifications that are essential for their membrane localization and function.[19][20][21][22][23] Alkyne-containing analogs of farnesyl and palmitoyl (B13399708) precursors can be used to metabolically label Ras proteins, allowing for their subsequent detection and analysis using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low signal | Inefficient metabolic labeling. | Optimize concentration of the alkyne analog and labeling time. |
| Incomplete click reaction. | Ensure fresh preparation of the reducing agent. Optimize the concentration of copper, ligand, and this compound. | |
| Inefficient purification. | Ensure sufficient binding capacity of streptavidin beads. Optimize washing steps. | |
| High background | Non-specific binding to streptavidin beads. | Pre-clear the lysate with unconjugated beads. Increase the stringency of the wash buffers. |
| Non-specific reaction of the click reagents. | Use a copper ligand to minimize side reactions. For live-cell applications, consider using SPAAC. | |
| Protein degradation | Protease activity during lysis and incubation. | Use a comprehensive protease inhibitor cocktail. Keep samples on ice. |
Conclusion
This compound is a powerful and versatile tool for the study of alkyne-modified biomolecules. Its application in conjunction with metabolic labeling and click chemistry has significantly advanced our ability to investigate complex biological processes such as post-translational modifications and nascent biopolymer synthesis. By carefully selecting the appropriate click chemistry method and optimizing reaction conditions, researchers can achieve highly specific and sensitive labeling for a wide range of downstream applications in basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. abpbio.com [abpbio.com]
- 5. This compound, 875770-34-6 | BroadPharm [broadpharm.com]
- 6. This compound | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. caymanchem.com [caymanchem.com]
- 9. carlroth.com [carlroth.com]
- 10. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Detection of biotinylated proteins in polyacrylamide gels using an avidin-fluorescein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 14. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. JCI - Mechanisms for regulation of RAS palmitoylation and plasma membrane trafficking in hematopoietic malignancies [jci.org]
- 21. A non-farnesylated Ha-Ras protein can be palmitoylated and trigger potent differentiation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Biotin-PEG3-Azide in PROTAC Development: An In-depth Technical Guide
Executive Summary: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The strategic choice of this linker is critical to the efficacy of the PROTAC. This technical guide delves into the applications of Biotin-PEG3-Azide as a versatile linker in the development of PROTACs. We will explore its role in enabling modular synthesis through click chemistry, its impact on the physicochemical properties of the final PROTAC molecule, and provide detailed experimental protocols for the synthesis and evaluation of these targeted protein degraders. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The Role of this compound in PROTAC Architecture
This compound serves as a trifunctional linker, bringing together the target protein-binding ligand and the E3 ligase-recruiting ligand, while also incorporating a biotin (B1667282) moiety. Each component of this linker plays a distinct and advantageous role in the development and application of PROTACs.
Polyethylene Glycol (PEG) Linker: The PEG portion of the linker, consisting of three ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the PROTAC molecule. PROTACs are often large and can suffer from poor solubility and cell permeability. The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC, which is crucial for its biological activity.[1] Furthermore, the flexibility and length of the PEG chain can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for efficient protein degradation.
Azide (B81097) Group for Click Chemistry: The terminal azide group is a key functional handle for the modular synthesis of PROTACs. It enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link the azide-modified linker to a ligand bearing a terminal alkyne.[2] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the synthesis of complex biomolecules like PROTACs.[2] This modular approach allows for the rapid generation of a library of PROTACs with different linkers, target-binding ligands, or E3 ligase ligands for optimization studies.
Biotin Moiety for Detection and Purification: The biotin group provides a powerful tool for the detection, purification, and study of the PROTAC's interactions. Biotin has a very high affinity for streptavidin and avidin, a property that can be exploited in various biochemical assays. For instance, biotinylated PROTACs can be used in pull-down assays to isolate the target protein and its binding partners, or in surface plasmon resonance (SPR) or bio-layer interferometry (BLI) experiments to study the kinetics of ternary complex formation.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation).
| Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG/Alkyl | HCT116 | 292 | 76 | [3] |
| HDAC3 | VHL | PEG/Alkyl | HCT116 | 440 | 77 | [4] |
| BRD4 | CRBN | Piperazine/PEG | MDA-MB-231 | 60 | >95 | |
| EGFR (mutant) | VHL | Pyrido[3,4-d] pyrimidine | HCC827 | 34.8 | Not Specified | |
| BET Proteins | CRBN | PEG | Not Specified | 30 (UbMax) | Not Specified |
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating a this compound linker to an alkyne-functionalized target-binding ligand.
Materials:
-
This compound
-
Alkyne-functionalized target-binding ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water, deionized
-
Reaction vial
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized ligand in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, combine 1 equivalent of the alkyne-functionalized ligand with 1.1 equivalents of the this compound solution.
-
Add THPTA and CuSO4 to the reaction mixture. A 1:2 ratio of CuSO4 to THPTA is recommended.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to initiate the reaction.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the PROTAC product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound-containing PROTAC.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a method to assess the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
Prepare a solution of the tagged target protein and the TR-FRET donor antibody in assay buffer.
-
Prepare a solution of the tagged E3 ligase and the TR-FRET acceptor antibody in assay buffer.
-
-
PROTAC Titration:
-
In a microplate, add a serial dilution of the PROTAC compound.
-
-
Reaction and Measurement:
-
Add the target protein/donor antibody solution and the E3 ligase/acceptor antibody solution to the wells containing the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for ternary complex formation.
-
Measure the TR-FRET signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Caption: Androgen Receptor Signaling and PROTAC Intervention.
References
Methodological & Application
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the specific and efficient labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1][2] The reaction's high selectivity and ability to proceed under physiological conditions without the need for a toxic copper catalyst make it ideal for a wide range of applications, including live-cell imaging, proteomics, and drug targeting.[1][3] Biotin-PEG3-Azide is a versatile reagent for introducing a biotin (B1667282) moiety onto alkyne-modified biomolecules, facilitating their detection and purification.[4][5] The polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes steric hindrance, improving accessibility for subsequent binding to avidin (B1170675) or streptavidin.[4][6]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions for labeling proteins in solution and on the surface of live cells.
Data Presentation
The efficiency of SPAAC reactions is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and pH. The following table summarizes key quantitative data for optimizing SPAAC experiments.
| Parameter | Recommended Range | Notes |
| Cyclooctyne Reagent | DBCO, BCN, DIBO | DBCO (Dibenzocyclooctyne) is a commonly used and highly reactive cyclooctyne.[5] |
| This compound Concentration | 10-100 µM | Higher concentrations can increase reaction rates but may also lead to higher background. |
| Cyclooctyne-modified Biomolecule Concentration | 1-10 mg/mL (in solution) | Optimal concentration depends on the specific biomolecule. |
| Molar Excess of this compound | 2-10 fold | A molar excess of the azide reagent typically drives the reaction to completion.[7] |
| Reaction Temperature | 4°C to 37°C | Reactions are faster at higher temperatures (e.g., 25°C or 37°C).[7] Incubation at 4°C overnight is also effective.[7] |
| Reaction Time | 30 minutes to 24 hours | Reaction times vary depending on the reactants and their concentrations.[7][8] |
| pH | 7.0 - 8.5 | SPAAC reactions are generally faster at slightly basic pH. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO can be used as a co-solvent to dissolve reagents, but the final concentration should be kept low (<10%) to avoid protein precipitation. |
Experimental Protocols
Protocol 1: Biotinylation of Alkyne-Modified Proteins in Solution
This protocol describes the labeling of a protein containing a cyclooctyne group with this compound.
Materials:
-
Cyclooctyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Prepare the cyclooctyne-modified protein at a concentration of 1-10 mg/mL in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of cyclooctyne-modified protein.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 2-10 fold. The final DMSO concentration should not exceed 10%.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Purification:
-
Remove excess, unreacted this compound by using a desalting column according to the manufacturer's instructions.
-
-
Analysis:
-
The extent of biotinylation can be determined using various methods, such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by SDS-PAGE followed by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Labeling of Alkyne-Modified Cell Surface Proteins
This protocol outlines the procedure for labeling cell surface proteins that have been metabolically engineered to incorporate a cyclooctyne-containing sugar.
Materials:
-
Cells with cyclooctyne-modified surface proteins
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with warm PBS to remove any residual media components.
-
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in pre-warmed complete culture medium at a final concentration of 25-100 µM. It is recommended to first dilute the 10 mM DMSO stock into a small volume of PBS before adding to the culture medium to avoid precipitation.
-
Add the this compound containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove unreacted this compound.
-
-
Downstream Analysis:
-
The biotinylated cells can be lysed for subsequent affinity purification of labeled proteins using streptavidin beads.
-
Alternatively, the cells can be fixed and permeabilized for visualization of biotinylated proteins by fluorescence microscopy using a fluorescently labeled streptavidin conjugate.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC-mediated biotinylation.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Non-Enzymatic Protein Labeling with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-enzymatic protein labeling is a powerful tool for studying protein function, interactions, and localization. This document provides detailed protocols for the non-enzymatic biotinylation of proteins using Biotin-PEG3-Azide, a versatile reagent that utilizes "click chemistry" for covalent and specific labeling. This method is applicable to proteins that have been pre-functionalized with an alkyne group, either through metabolic incorporation of unnatural amino acids or by chemical modification. The attached biotin (B1667282) moiety allows for robust detection and purification of the labeled proteins.
This compound contains a biotin head group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2] The PEG spacer enhances solubility in aqueous buffers and minimizes steric hindrance, facilitating efficient binding of the biotin to avidin (B1170675) or streptavidin.[1] The azide group enables covalent ligation to alkyne-containing molecules via two primary click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
Principle of the Method
The core of this labeling strategy is the bioorthogonal reaction between an azide and an alkyne. Bioorthogonal reactions occur rapidly and selectively with one another under physiological conditions without interfering with biological processes.[4]
-
Introduction of an Alkyne Handle: An alkyne functional group must first be introduced into the target protein. This can be achieved by metabolically incorporating an alkyne-containing unnatural amino acid, such as L-homopropargylglycine (HPG), in place of methionine during protein synthesis.
-
Click Chemistry Reaction: The alkyne-modified protein is then reacted with this compound.
-
CuAAC: This reaction is catalyzed by copper(I) ions and is very efficient.[5]
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which has a high reactivity towards azides.[6][7] This method is particularly useful for in vivo labeling where copper toxicity is a concern.[4]
-
-
Detection and Purification: The biotinylated proteins can be detected using streptavidin-conjugated fluorophores or enzymes and purified using streptavidin-coated affinity resins.[8]
Quantitative Data Summary
The efficiency of protein biotinylation can be influenced by several factors, including the molar ratio of the labeling reagent to the protein, protein concentration, reaction time, and temperature. The following tables provide a summary of typical reaction conditions and expected outcomes.
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations may require a higher molar excess of biotin reagent. | [9][10] |
| Molar Ratio (Biotin:Protein) | 10:1 to 40:1 | A 20-fold molar excess is a common starting point for antibodies at 2 mg/mL. | [9][11][12] |
| Incubation Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C for improved efficiency. | [11][13][14] |
| Incubation Temperature | Room Temperature (18-25°C) or 4°C | Room temperature incubations are typically shorter. | [11][13] |
Table 1: General Parameters for Protein Biotinylation.
| Parameter | CuAAC | SPAAC (with DBCO) | Reference(s) |
| This compound | 25 - 100 µM | 10-fold molar excess to protein | [13][15][16] |
| Alkyne-Protein | 10 - 100 µM | 1-10 mg/mL | [6][13] |
| Copper(II) Sulfate (CuSO4) | 50 - 250 µM | Not Applicable | [13][15][16] |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 250 - 1250 µM (5:1 ratio to CuSO4) | Not Applicable | [13][16] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Not Applicable | [13][16] |
| Reaction Time | 1 - 4 hours | 1 - 48 hours | [13][17] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [13][17] |
Table 2: Typical Reagent Concentrations for CuAAC and SPAAC Labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Handle
This protocol describes the incorporation of the alkyne-containing amino acid L-homopropargylglycine (HPG) into proteins in cultured cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.[18]
-
Add HPG to the methionine-free medium to a final concentration of 25-50 µM.[18]
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.[18]
-
Harvest the cells and proceed to cell lysis and protein extraction.
Protocol 2: Biotinylation of Alkyne-Modified Proteins via CuAAC
Materials:
-
Alkyne-modified protein lysate (from Protocol 1) or purified alkyne-protein
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
PBS, pH 7.4
Procedure:
-
Adjust the concentration of the alkyne-containing protein to 1-10 mg/mL in PBS.
-
Prepare the following stock solutions:
-
In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[13]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[13]
-
The biotinylated protein is now ready for purification.
Protocol 3: Biotinylation of Alkyne-Modified Proteins via SPAAC
Materials:
-
Alkyne-modified protein lysate or purified protein
-
This compound
-
DBCO-alkyne reagent
-
PBS, pH 7.4
Procedure:
-
Adjust the concentration of the alkyne-containing protein to 1-10 mg/mL in PBS.
-
Add a 2 to 4-fold molar excess of the DBCO-alkyne reagent to the purified protein.
-
Incubate the reaction for 4 hours at 25°C or for 24-48 hours at 4°C with gentle agitation.
-
The DBCO-activated protein is now ready for reaction with this compound.
-
Add this compound to the DBCO-activated protein solution. A 10-fold molar excess of the azide reagent is recommended.[20]
-
Incubate for 1-2 hours at room temperature.
-
The biotinylated protein is now ready for purification.
Protocol 4: Purification of Biotinylated Proteins using Streptavidin Beads
Materials:
-
Biotinylated protein solution
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer (for denaturing elution): 2% SDS in 50 mM Tris-HCl, pH 7.4[21]
-
Elution Buffer (for competitive elution): Binding/Wash Buffer containing 25 mM biotin, heated to 95°C for 5 minutes[21]
Procedure:
-
Equilibrate the streptavidin beads by washing them twice with Binding/Wash Buffer.
-
Add the biotinylated protein solution to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.[21][22]
-
Pellet the beads using a magnet or centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins using one of the following methods:
-
Denaturing Elution: Add Elution Buffer (denaturing) to the beads and boil for 5-10 minutes. The supernatant will contain the denatured, biotinylated proteins.
-
Competitive Elution: Add Elution Buffer (competitive) and incubate at 95°C for 5 minutes. The supernatant will contain the biotinylated proteins.[21]
-
Visualization of Workflows and Pathways
Experimental Workflow for Proteomic Analysis
Caption: Workflow for labeling, purification, and analysis of proteins.
Wnt/β-Catenin Signaling Pathway Investigation
Caption: Probing Wnt signaling with a labeled Frizzled receptor.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. abpbio.com [abpbio.com]
- 8. goldbio.com [goldbio.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - TW [thermofisher.com]
Step-by-Step Guide for Labeling DNA with Biotin-PEG3-Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The covalent attachment of biotin (B1667282) to DNA molecules is a powerful technique in molecular biology, enabling a wide range of applications. The use of Biotin-PEG3-Azide in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offers a highly efficient and specific method for labeling DNA. This bioorthogonal reaction allows for the precise attachment of a biotin label to alkyne-modified DNA with minimal impact on the DNA's biological function.[1][2][3]
The polyethylene (B3416737) glycol (PEG) linker between the biotin and the azide (B81097) group enhances the aqueous solubility of the reagent and reduces steric hindrance, facilitating the strong and specific interaction between biotin and streptavidin.[4] This robust interaction, one of the strongest non-covalent bonds known in nature, is fundamental to the utility of biotinylated DNA.
Key Applications of Biotinylated DNA:
-
Affinity Purification: Biotinylated DNA can be used to isolate DNA-binding proteins from complex mixtures. The biotin-streptavidin interaction allows for the capture of the DNA-protein complex on a streptavidin-coated solid support.[5]
-
Electrophoretic Mobility Shift Assays (EMSA): Non-radioactive EMSA can be performed using biotin-labeled DNA probes to study DNA-protein interactions. The shift in the mobility of the DNA-protein complex compared to the free DNA is detected using a streptavidin-enzyme conjugate.[6][7][8]
-
DNA Sequencing: Biotinylated primers or dideoxynucleotides are utilized in various DNA sequencing workflows, including solid-phase sequencing and mass spectrometry-based methods.[9]
-
In Situ Hybridization (ISH): Biotinylated probes can be used to detect specific DNA or RNA sequences within cells or tissues.
-
Pull-Down Assays: These assays are employed to study interactions between DNA and other molecules, such as proteins or other nucleic acids.
Experimental Protocols
This section provides a detailed methodology for the labeling of alkyne-modified DNA with this compound using a copper(I)-catalyzed click reaction (CuAAC).
Materials and Reagents
-
Alkyne-modified DNA
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (freshly prepared)
-
DMSO (anhydrous)
-
Nuclease-free water
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Reagents for DNA purification (e.g., ethanol, 3M sodium acetate, spin columns, or magnetic beads)
-
Reagents for DNA quantification (e.g., spectrophotometer or fluorometer)
-
Reagents for analysis (e.g., agarose (B213101) or polyacrylamide gel, streptavidin-HRP conjugate)
Protocol for Biotinylation of Alkyne-Modified DNA
This protocol is a general guideline and may require optimization for specific DNA sequences and concentrations.
-
Preparation of Stock Solutions:
-
Alkyne-DNA: Dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 100 µM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh for each experiment due to its susceptibility to oxidation.[6]
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The reaction can be scaled as needed.
-
| Reagent | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| Alkyne-modified DNA | 100 µM | 10 µL | 20 µM |
| Nuclease-free Water | - | to 25 µL | - |
| 2M TEAA, pH 7.0 | 2 M | 5 µL | 0.2 M |
| DMSO | - | 12.5 µL | 25% (v/v) |
| This compound | 10 mM | 1.5 µL | 300 µM |
| CuSO₄/THPTA Premix* | 20 mM / 50 mM | 2.5 µL / 2.5 µL | 1 mM / 2.5 mM |
| Sodium Ascorbate | 100 mM | 1 µL | 2 mM |
| Total Volume | 50 µL |
* Note on CuSO₄/THPTA Premix: To prepare the premix, combine the CuSO₄ and THPTA stock solutions shortly before adding to the reaction mixture. The ligand helps to stabilize the Cu(I) catalyst.[2]
-
Reaction Incubation:
-
Vortex the reaction mixture gently and briefly centrifuge to collect the contents at the bottom of the tube.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific DNA sequence and desired labeling efficiency. For some applications, incubation can be extended overnight.[10]
-
-
Purification of Biotinylated DNA:
-
It is crucial to remove unreacted this compound and the copper catalyst, as these can interfere with downstream applications. Several methods can be used for purification.
-
Ethanol Precipitation (Recommended for larger DNA fragments):
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified biotinylated DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
-
Spin Column Purification (e.g., for PCR products):
-
Use a commercial DNA purification kit according to the manufacturer's instructions. This method is generally faster and can provide high-purity DNA.[11]
-
-
Streptavidin-coated Magnetic Beads:
-
This method can be used for both purification and subsequent applications. The biotinylated DNA is captured on the beads, which are then washed to remove contaminants. The DNA can either be used directly on the beads or eluted under denaturing conditions.
-
-
Analysis of Biotinylation
Successful biotinylation can be confirmed by several methods:
-
Gel Electrophoresis (Mobility Shift Assay):
-
Incubate the purified biotinylated DNA with streptavidin.
-
Run the mixture on an agarose or native polyacrylamide gel alongside a control of un-biotinylated DNA and biotinylated DNA without streptavidin.
-
A shift in the migration of the biotinylated DNA band upon addition of streptavidin indicates successful labeling.[6][12]
-
-
Mass Spectrometry:
-
HPLC Analysis:
-
Reverse-phase HPLC can be used to separate the biotinylated DNA from the unlabeled DNA, allowing for quantification of the labeling efficiency.
-
Data Presentation
Factors Influencing Labeling Efficiency
The efficiency of the copper-catalyzed click reaction can be influenced by several factors. The following table summarizes these factors and their general effect on the reaction outcome.
| Factor | General Recommendation | Expected Outcome with Optimization | Potential Issues with Non-optimal Conditions |
| Cu(I) Catalyst Concentration | 50 µM - 1 mM | Higher labeling efficiency | Insufficient catalyst leads to low yield; excess can cause DNA damage. |
| Ligand to Copper Ratio | 2:1 to 5:1 (Ligand:Cu) | Increased reaction rate and protection of DNA | Inadequate ligand can lead to catalyst deactivation and DNA degradation. |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM (freshly prepared) | Maintains active Cu(I) state, ensuring high yield | Depletion of reducing agent leads to reaction stoppage and oxidative damage. |
| Reactant Stoichiometry (Azide:Alkyne) | 1.5:1 to 10:1 | Higher labeling efficiency | Insufficient azide results in incomplete labeling; large excess may require more stringent purification. |
| Reaction Temperature | Room Temperature (20-25°C) | Efficient labeling for most applications | Higher temperatures can increase reaction rate but may also increase DNA degradation. |
| Reaction Time | 1 - 4 hours | High degree of labeling | Insufficient time leads to incomplete reaction; prolonged time may increase side reactions. |
Comparison of Purification Methods
The choice of purification method can impact the final yield and purity of the biotinylated DNA.
| Purification Method | Principle | Typical Yield | Purity (A260/A280) | Advantages | Disadvantages |
| Ethanol Precipitation | DNA precipitation in the presence of salt and alcohol. | 70-90% | ~1.7-1.9 | Cost-effective, suitable for large volumes. | Can co-precipitate some salts and small molecules, can be time-consuming.[3] |
| Spin Column | Selective binding of DNA to a silica (B1680970) membrane in the presence of chaotropic salts. | 80-95% | ~1.8-2.0 | Fast, high purity, removes most contaminants.[11] | Can be more expensive, limited by column capacity. |
| Streptavidin Magnetic Beads | Affinity capture of biotinylated DNA on streptavidin-coated beads. | Variable (depends on binding and elution efficiency) | High | Highly specific for biotinylated molecules, combines purification with application. | Elution can be harsh, potentially denaturing DNA; non-biotinylated DNA is lost. |
Visualizations
Caption: Workflow for DNA labeling with this compound.
Caption: The CuAAC "click" reaction for DNA biotinylation.
References
- 1. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Biotinylated probes in the electrophoretic mobility shift assay to examine specific dsDNA, ssDNA or RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. DNA sequencing using biotinylated dideoxynucleotides and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the efficiency of five different commercial DNA extraction kits for extraction of DNA from faecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of DNA extraction and PCR product purification methods for cervicovaginal microbiome analysis using cpn60 microbial profiling | PLOS One [journals.plos.org]
- 12. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Biotin-PEG3-Azide for Efficient Nascent DNA Capture in EdU-Seq
Introduction
EdU-Seq is a powerful technique for genome-wide profiling of newly synthesized DNA, providing critical insights into DNA replication, repair, and cell cycle dynamics. The methodology relies on the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into nascent DNA, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of a capture moiety, such as biotin (B1667282), to the EdU-labeled DNA. Biotin-PEG3-Azide is an ideal reagent for this application, offering high reactivity and a polyethylene (B3416737) glycol (PEG) spacer that reduces steric hindrance, thereby enhancing the capture efficiency of nascent DNA fragments with streptavidin-coated beads. These captured fragments are then sequenced to map the genomic regions undergoing DNA synthesis.
Core Principles
The EdU-Seq workflow using this compound can be broken down into several key stages:
-
Metabolic Labeling: Proliferating cells are incubated with EdU, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
Cell Lysis and DNA Fragmentation: Cells are lysed, and the genomic DNA is fragmented into a suitable size range for sequencing, typically through sonication or enzymatic digestion.
-
Click Chemistry: The alkyne group on the incorporated EdU is covalently linked to the azide (B81097) group of this compound through a CuAAC reaction. This reaction is highly specific and bio-orthogonal, ensuring that only EdU-labeled DNA is biotinylated.
-
Nascent DNA Enrichment: The biotinylated DNA fragments are selectively captured using streptavidin-coated magnetic beads. Non-biotinylated DNA is washed away, resulting in a highly enriched sample of nascent DNA.
-
Library Preparation and Sequencing: The captured nascent DNA is eluted from the beads and used to prepare a sequencing library for next-generation sequencing (NGS).
Advantages of this compound in EdU-Seq
-
High Specificity: The click reaction is highly specific between the azide and alkyne groups, leading to low background signal.
-
Efficiency: The small size of the azide and the PEG spacer allow for efficient access to the EdU within the DNA, ensuring a high yield of biotinylated fragments.
-
Reduced Steric Hindrance: The PEG3 linker provides a flexible spacer between the biotin and the DNA, which minimizes steric hindrance and improves the binding efficiency to streptavidin.
-
Mild Reaction Conditions: The click reaction proceeds under mild, biocompatible conditions, which helps to preserve the integrity of the DNA.
Experimental Parameters Overview
The success of an EdU-Seq experiment is dependent on the careful optimization of several key parameters. The following table provides a summary of these parameters and their typical ranges.
| Parameter | Typical Range/Value | Considerations |
| Cell Type | Adherent or suspension mammalian cells | Proliferation rate will influence EdU incorporation. |
| EdU Concentration | 10-50 µM | Higher concentrations can be cytotoxic. Optimize for your cell line. |
| EdU Labeling Time | 15-60 minutes | Shorter times provide a snapshot of active replication forks. |
| DNA Fragmentation Size | 200-500 bp | Optimal for most NGS platforms. |
| This compound Conc. | 10-50 µM | Ensure a molar excess over incorporated EdU. |
| Copper (II) Sulfate Conc. | 1-2 mM | Catalyst for the click reaction. |
| Copper Ligand (THPTA/TBTA) | 5-10 mM | Prevents copper oxidation and precipitation. |
| Reducing Agent (Na-Ascorbate) | 50-100 mM | Reduces Cu(II) to the active Cu(I) state. |
| Click Reaction Time | 30-60 minutes | Typically sufficient for complete reaction. |
| Click Reaction Temperature | Room Temperature | Mild conditions preserve DNA integrity. |
Experimental Workflow Diagram
Caption: Experimental workflow for nascent DNA capture using EdU-Seq with this compound.
Click Chemistry Reaction Mechanism
Caption: The Cu(I)-catalyzed click chemistry reaction between EdU and this compound.
Protocols
Protocol 1: EdU Labeling and Genomic DNA Isolation
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine), 10 mM stock in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Cell scrapers (for adherent cells)
-
Genomic DNA isolation kit (e.g., column-based or magnetic bead-based)
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed cells to reach 70-80% confluency on the day of the experiment.
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The incubation time will depend on the desired experimental window for DNA synthesis.
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells using a cell scraper in PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.
-
-
Genomic DNA Isolation: Isolate genomic DNA from the cell pellet according to the manufacturer's protocol of your chosen kit. Elute the DNA in nuclease-free water.
-
DNA Quantification and Quality Control: Quantify the DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Assess the quality of the DNA by running an aliquot on an agarose (B213101) gel. High molecular weight DNA should be visible as a sharp band.
Protocol 2: DNA Fragmentation and Biotinylation via Click Chemistry
Materials:
-
Isolated genomic DNA (from Protocol 1)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sonicator (e.g., Covaris) or restriction enzymes for DNA fragmentation
-
This compound, 10 mM stock in DMSO
-
Copper (II) Sulfate (CuSO4), 50 mM stock in nuclease-free water
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), 50 mM stock in nuclease-free water
-
Sodium Ascorbate, 1 M stock in nuclease-free water (prepare fresh)
-
DNA purification kit or beads (e.g., SPRI beads)
-
Nuclease-free water
Procedure:
-
DNA Fragmentation:
-
Sonication: Dilute the gDNA in TE buffer and fragment it to an average size of 200-500 bp using a sonicator according to the manufacturer's instructions.
-
Enzymatic Digestion: Alternatively, use a cocktail of restriction enzymes that do not have sequence bias.
-
-
Verify Fragmentation: Run an aliquot of the fragmented DNA on an agarose gel or a Bioanalyzer to confirm the size distribution.
-
DNA Purification: Purify the fragmented DNA using a DNA purification kit or SPRI beads to remove any contaminants. Elute in nuclease-free water.
-
Prepare Click Reaction Cocktail (per 50 µL reaction):
-
Fragmented EdU-labeled DNA: up to 5 µg
-
Nuclease-free water: to a final volume of 35 µL
-
This compound (10 mM): 2.5 µL (final concentration: 500 µM)
-
CuSO4 (50 mM): 2.5 µL (final concentration: 2.5 mM)
-
THPTA (50 mM): 5 µL (final concentration: 5 mM)
-
Sodium Ascorbate (1 M, freshly prepared): 5 µL (final concentration: 100 mM)
-
Note: Add the reagents in the order listed. Mix gently by pipetting after each addition. The reaction should be assembled immediately before use.
-
-
Click Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification of Biotinylated DNA: Purify the biotinylated DNA from the click reaction components using a DNA purification kit or SPRI beads. Elute the purified, biotinylated DNA in nuclease-free water.
Protocol 3: Capture of Nascent DNA
Materials:
-
Purified biotinylated DNA (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Binding & Wash (B&W) Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl)
-
Elution Buffer (e.g., 95% formamide, 10 mM EDTA) or a buffer compatible with downstream applications.
-
Magnetic stand
-
Nuclease-free water
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer an appropriate amount of beads for your DNA yield to a new tube. Place the tube on a magnetic stand to capture the beads, and discard the supernatant.
-
Bead Washing: Wash the beads twice with B&W buffer. After the final wash, resuspend the beads in B&W buffer.
-
Binding of Biotinylated DNA: Add the purified biotinylated DNA to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated DNA to bind to the streptavidin beads.
-
Washing: Place the tube on the magnetic stand to capture the beads. Discard the supernatant. Wash the beads three times with B&W buffer to remove non-biotinylated DNA and other contaminants.
-
Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to denature the DNA and release it from the beads. Alternatively, if a cleavable linker was used (e.g., Biotin-PEG3-SS-Azide), elution can be performed under milder, reducing conditions.
-
Capture Eluted DNA: Immediately place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted nascent DNA to a new tube.
-
Downstream Processing: The eluted nascent DNA is now ready for library preparation for next-generation sequencing. Further purification or concentration may be required depending on the library preparation kit used.
Application Notes and Protocols for Optimal Cell Labeling with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a chemical probe used for the biotinylation of alkyne-containing biomolecules through a highly efficient and specific reaction known as "click chemistry".[1][2][3][4][5] This reagent features a biotin (B1667282) moiety for high-affinity binding to streptavidin, an azide (B81097) group for the click reaction, and a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer that enhances solubility and minimizes steric hindrance. The labeling of cells with this compound is a two-step process. First, cells are metabolically labeled with a sugar analog containing an alkyne group, which is incorporated into the cell's glycans and displayed on the cell surface. Subsequently, the azide group of this compound reacts with the alkyne-modified glycans, resulting in covalent biotinylation of the cell surface.
This biotin tag can then be used for various downstream applications, including:
-
Cell tracking and imaging: Labeled cells can be visualized using fluorescently-conjugated streptavidin.
-
Immune cell interaction studies: Biotinylated cells can be used to study cell-cell binding and signaling.
-
Targeted drug delivery analysis: The biotin tag can serve as a handle for the targeted delivery of therapeutic agents.
-
Affinity purification: Biotinylated cell surface proteins can be isolated for further analysis, such as proteomics.
There are two primary methods for the click chemistry reaction:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The absence of a toxic copper catalyst makes SPAAC particularly suitable for live-cell applications.
This document provides detailed protocols for both CuAAC and SPAAC methods for optimal cell surface labeling with this compound.
Data Presentation
The optimal concentration of this compound and the corresponding alkyne-modified substrate should be determined empirically for each cell type and experimental setup. However, the following tables provide recommended concentration ranges based on published protocols for similar reagents and applications.
Table 1: Recommended Concentration Ranges for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| Alkyne-modified Sugar (e.g., Ac4ManNAl) | 25 µM | 10 - 50 µM |
| This compound | 20 µM | 2 - 40 µM |
| Copper(II) Sulfate (B86663) (CuSO4) | 100 µM | 50 - 200 µM |
| Sodium Ascorbate (B8700270) | 2.5 mM | 1 - 5 mM |
| THPTA (copper chelator) | 500 µM | 250 - 1000 µM |
Table 2: Recommended Concentration Ranges for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reagent | Recommended Starting Concentration | Concentration Range for Optimization |
| Alkyne-modified Sugar (e.g., Ac4ManNAl) | 25 µM | 10 - 50 µM |
| DBCO-conjugated Biotin (alternative to this compound) | 20 µM | 10 - 50 µM |
| This compound (for reaction with DBCO-modified cells) | 20 µM | 10 - 50 µM |
Experimental Protocols
Protocol 1: Cell Surface Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the metabolic incorporation of an alkyne-containing sugar into cellular glycans, followed by biotinylation using this compound in a copper-catalyzed click reaction.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-alkynylacetylmannosamine, peracetylated (Ac4ManNAl))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (PBS with 5 mM EDTA)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere (for adherent cells).
-
Prepare a stock solution of the alkyne-modified sugar in DMSO.
-
Add the alkyne-modified sugar to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Preparation for Labeling:
-
For adherent cells, gently wash the cell monolayer twice with warm PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with warm PBS.
-
Resuspend/cover the cells in PBS.
-
-
CuAAC Reaction:
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 100 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
THPTA: 100 mM in water.
-
-
Prepare the "Click-iT®" reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
888 µL PBS
-
2 µL of 10 mM this compound stock solution (final concentration: 20 µM)
-
10 µL of 100 mM CuSO4 stock solution (final concentration: 1 mM)
-
50 µL of 100 mM THPTA stock solution (final concentration: 5 mM)
-
50 µL of 500 mM Sodium Ascorbate stock solution (final concentration: 25 mM)
-
-
Remove the PBS from the cells and add the Click-iT® reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Downstream Processing:
-
Aspirate the reaction cocktail and wash the cells three times with Quenching Buffer.
-
The cells are now biotinylated and can be processed for downstream applications such as flow cytometry, microscopy, or cell lysis for affinity purification.
-
For imaging, cells can be fixed, permeabilized (if required for intracellular targets), and stained with fluorescently labeled streptavidin.
-
Protocol 2: Cell Surface Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for labeling cells that have been metabolically engineered to display azide groups on their surface. This protocol will describe the reaction of azide-modified cells with a DBCO-biotin conjugate.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, peracetylated (Ac4ManNAz))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DBCO-conjugated Biotin
-
Dimethyl sulfoxide (DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere (for adherent cells).
-
Prepare a stock solution of the azide-modified sugar in DMSO.
-
Add the azide-modified sugar to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Preparation for Labeling:
-
For adherent cells, gently wash the cell monolayer twice with warm PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with warm PBS.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-conjugated biotin in DMSO.
-
Dilute the DBCO-biotin in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Add the DBCO-biotin solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Downstream Processing:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-biotin.
-
The cells are now biotinylated and ready for downstream applications as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for CuAAC cell labeling.
Caption: Signaling pathway for SPAAC labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | Inefficient metabolic labeling. | Optimize the concentration of the alkyne/azide-modified sugar and the incubation time for your specific cell line. Ensure the sugar reagent is not degraded. |
| Insufficient this compound or DBCO-biotin concentration or incubation time. | Increase the concentration of the biotinylating reagent or the incubation time. | |
| Inactivated CuAAC reaction components. | Prepare the sodium ascorbate solution fresh. Ensure the copper sulfate solution is not expired. | |
| Cell surface azides/alkynes are not accessible. | Ensure cells are healthy and not overly confluent. | |
| High background signal | Non-specific binding of the biotinylating reagent. | Decrease the concentration of this compound or DBCO-biotin. Include additional washing steps. |
| Non-specific binding of streptavidin. | Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) before adding the streptavidin conjugate. | |
| Cell death or toxicity | Cytotoxicity of the copper catalyst (in CuAAC). | Ensure the use of a copper chelator like THPTA. Reduce the concentration of copper sulfate and/or the incubation time. Consider using the SPAAC method. |
| High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. | |
| Harsh cell handling. | Handle cells gently during washing and reagent addition steps. |
References
Application Notes and Protocols for Biotin-PEG3-Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Biotin-PEG3-Azide in bioconjugation reactions. The protocols focus on two primary methods of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to this compound Reactions
This compound is a versatile reagent used to label and detect alkyne-containing molecules through a highly efficient and specific reaction known as click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance, making the biotin (B1667282) moiety more accessible for binding to avidin (B1170675) or streptavidin.[1] This reagent can be conjugated to molecules containing terminal alkynes via the copper-catalyzed CuAAC reaction or to molecules with strained cyclooctynes (e.g., DBCO or BCN) through the copper-free SPAAC reaction.[2][3]
Key Features:
-
High Specificity: The azide (B81097) group reacts selectively with alkyne or strained cyclooctyne (B158145) groups, ensuring precise labeling.[4]
-
Biocompatibility: SPAAC reactions are bioorthogonal and do not require a cytotoxic copper catalyst, making them suitable for use in living systems.
-
Versatility: Applicable in a wide range of research areas including proteomics, drug discovery, and materials science.
Reaction Buffer Composition and pH
The choice of reaction buffer is critical for a successful conjugation. The optimal buffer composition and pH depend on whether a copper catalyst is used.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is robust and can be performed over a wide pH range, typically between 4 and 12. However, for reactions involving sensitive biomolecules like proteins, a pH range of 7 to 9 is commonly employed to maintain their stability and solubility.
Key Considerations for CuAAC Buffers:
-
pH: A slightly basic pH (7.0-7.5) is often optimal. Phosphate-buffered saline (PBS) or HEPES buffers are good starting points.
-
Additives: The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).
-
Buffer Compatibility: Amine-containing buffers such as Tris or glycine (B1666218) should be avoided as they can interfere with the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction, which simplifies the buffer requirements as no catalyst or reducing agent is needed. This reaction is highly tolerant of various buffer conditions and is well-suited for biological applications.
Key Considerations for SPAAC Buffers:
-
pH: The optimal pH is generally within the physiological range (6.0 - 8.5). Standard aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 are commonly used.
-
Solvents: The reaction can tolerate partially organic media, for instance, up to 20% DMSO in an aqueous buffer.
-
Additives: It is important to avoid sodium azide in the buffer, as it can react with the DBCO group.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both CuAAC and SPAAC reactions with this compound.
Table 1: Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 (for biomolecules) | Can range from 4 to 12. |
| Buffer | Phosphate Buffer, PBS, HEPES | Avoid amine-containing buffers (Tris, Glycine). |
| Temperature | Room Temperature (can be 4°C) | Reactions at 4°C may require longer incubation times. |
| Reactant Conc. | 10 µM - 10 mM | Dependent on the specific application. |
| Molar Ratio | 1:1 to 1:5 (Azide:Alkyne) | A slight excess of one reagent can drive the reaction. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress for optimization. |
Table 2: Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 7.4 (Physiological pH) | Generally optimal in the 6.0 - 8.5 range. |
| Buffer | Phosphate-Buffered Saline (PBS) | Standard aqueous buffers are suitable. |
| Temperature | Room Temperature or 37°C | Can be performed at 4°C for sensitive molecules. |
| Reactant Conc. | 10 µM - 10 mM | Application-dependent. |
| Molar Ratio | 1:1 to 1:5 (Azide:Cyclooctyne) | A 1.5 to 5-fold molar excess of the azide is often used. |
| Reaction Time | 1 - 24 hours | Varies based on the reactivity of the strained alkyne. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC
This protocol describes the conjugation of this compound to an alkyne-functionalized protein.
Materials:
-
This compound
-
Alkyne-functionalized protein
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Anhydrous DMSO for dissolving this compound
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the alkyne-functionalized protein in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized protein solution.
-
Add the this compound stock solution to the desired final concentration (e.g., a 2-4 fold molar excess over the protein).
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst using a suitable method such as dialysis, size exclusion chromatography, or spin filtration.
-
Protocol 2: General Procedure for SPAAC
This protocol outlines the conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, oligonucleotide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.
-
Add the reaction buffer to achieve the desired final reaction concentration.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Validation:
-
The formation of the conjugate can be checked via methods like SDS-PAGE, which should show a higher molecular weight band for the conjugated product compared to the unmodified molecule.
-
Visualizations
Signaling Pathway: Biotin-Streptavidin Interaction
Caption: Biotin-Streptavidin Interaction Pathway.
Experimental Workflow: CuAAC
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Experimental Workflow: SPAAC
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
References
Application Note: Biotin-PEG3-Azide Conjugation to Antibodies for Enhanced Immunoassay Performance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the conjugation of Biotin-PEG3-Azide to antibodies for use in various immunoassay platforms. It outlines the advantages of using bioorthogonal click chemistry for site-specific antibody labeling over traditional amine-reactive methods, leading to improved assay sensitivity, specificity, and reproducibility. Detailed protocols for antibody modification and conjugation are provided, along with a comparative analysis of expected results.
Introduction
The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), is a cornerstone of modern immunoassays, enabling robust signal amplification and detection.[1] The method of attaching biotin (B1667282) to a detection antibody is critical, as it can significantly impact the antibody's performance. Traditional methods, such as those using N-hydroxysuccinimide (NHS) esters, target primary amines on lysine (B10760008) residues. While straightforward, this approach can be non-specific due to the abundance of lysine residues on the antibody surface, potentially leading to biotinylation within the antigen-binding site (Fab region), which can impair its function and specificity.[2]
An alternative and increasingly preferred method is the use of bioorthogonal click chemistry. This approach involves a two-step process: first, the antibody is modified to introduce a bioorthogonal functional group, such as an azide (B81097). Then, a biotin molecule containing a complementary functional group, in this case, this compound, is "clicked" into place.[3] This can be achieved site-specifically, for example, by targeting the glycan moieties on the antibody's Fc region, preserving the integrity of the antigen-binding sites.[2] The inclusion of a hydrophilic PEG3 linker enhances the solubility of the conjugate and extends the biotin moiety away from the antibody, improving its accessibility to streptavidin.[3]
This application note details a protocol for the site-specific introduction of azide groups onto antibody glycans, followed by copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with a DBCO-functionalized Biotin-PEG3 reagent. This method offers superior control over the degree of labeling and yields homogenous, highly functional antibody conjugates for sensitive and reliable immunoassays.
Comparison of Biotinylation Chemistries
The choice of conjugation chemistry has a profound impact on the quality of the biotinylated antibody and, consequently, on the performance of the immunoassay. Click chemistry offers significant advantages over traditional NHS-ester chemistry.
dot
Caption: Comparison of conjugation workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative differences between site-specific click chemistry and random NHS-ester biotinylation based on data synthesized from multiple studies.
Table 1: Molar Substitution Ratio (MSR)
| Feature | Site-Specific Click Chemistry | Random NHS-Ester Chemistry |
| Control over MSR | High (can be targeted) | Low (stochastic) |
| Typical MSR | 1 - 4 | 4 - 10+ |
| Homogeneity | High (well-defined product) | Low (heterogeneous mixture) |
| Reference | A study using a site-specific chemo-enzymatic method resulted in an MSR of 0.88, while a non-specific chemical acylation method yielded an MSR of 4.22.[4] | Challenge ratios of 10:1 to 50:1 (biotin:mAb) are often used, leading to a wide range of incorporation ratios.[5] |
Table 2: Antibody Affinity (Kd)
| Feature | Site-Specific Click Chemistry | Random NHS-Ester Chemistry |
| Antigen Binding Site | Preserved | Potentially blocked or altered |
| Expected Affinity (Kd) | No significant change | Potential for increase (loss of affinity) |
| Specificity | Preserved | Potential for increased cross-reactivity[2] |
| Reference | Site-specific labeling away from the antigen-binding domains is expected to have a minimal impact on the antibody's native binding specificity.[6] | Biotinylation via NHS-biotin has been shown to induce cross-reactivity in monoclonal antibodies that were previously specific.[2] |
Table 3: Immunoassay Performance (Limit of Detection - LOD)
| Feature | Site-Specific Click Chemistry | Random NHS-Ester Chemistry |
| Conjugate Activity | High and uniform | Variable |
| Assay Sensitivity | Generally higher | Generally lower |
| Expected LOD | Lower | Higher |
| Reference | A click chemistry-based peptide ELISA showed a slightly improved LOD (25–100 ng/well) compared to a standard biotin-avidin system (25–1000 ng/well). | The binding capability of antibody-conjugated nanoparticles prepared via click chemistry was 8 times superior to that of those prepared using the EDC/NHS-coupling method.[7] |
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific antibodies and applications.
Workflow Overview
The overall process involves two main stages: the introduction of azide handles onto the antibody, followed by the click reaction with an alkyne-modified biotin.
dot
Caption: Experimental workflow for antibody biotinylation.
Protocol 1: Site-Specific Azide Modification of Antibody Glycans
This protocol targets the carbohydrate moieties in the Fc region of IgG antibodies, which are located away from the antigen-binding sites.
Materials:
-
IgG Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Amino-PEG3-Azide
-
Sodium cyanoborohydride (NaBH₃CN)
-
Propylene (B89431) glycol
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS, pH 7.4. Buffers containing Tris or glycine (B1666218) must be removed via dialysis or a desalting column.
-
-
Oxidation of Glycans:
-
Prepare a fresh solution of 100 mM sodium meta-periodate in PBS.
-
Add the periodate (B1199274) solution to the antibody to a final concentration of 1 mM.
-
Incubate in the dark for 30 minutes at room temperature to oxidize the cis-diols of the carbohydrate chains to aldehydes.
-
Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.
-
-
Introduction of Azide Groups:
-
Remove excess periodate and byproducts using a desalting column equilibrated with PBS.
-
Immediately add a 50-fold molar excess of Amino-PEG3-Azide to the aldehyde-modified antibody.
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate for 2 hours at room temperature with gentle mixing to form a stable amine linkage via reductive amination.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the click reaction (e.g., PBS, pH 7.4).
-
Determine the concentration of the azide-modified antibody.
-
Protocol 2: Biotinylation via Copper-Free Click Chemistry (SPAAC)
This protocol uses a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and does not require a cytotoxic copper catalyst.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-PEG-Biotin (or similar strained alkyne-biotin) dissolved in DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare Biotin Reagent:
-
Dissolve DBCO-PEG-Biotin in anhydrous DMSO to create a 10 mM stock solution.
-
-
Click Reaction:
-
To the azide-modified antibody (1-2 mg/mL in PBS), add a 5- to 10-fold molar excess of the DBCO-PEG-Biotin stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Final Purification:
-
Remove unreacted DBCO-PEG-Biotin using a desalting column or dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the final concentration of the biotinylated antibody.
-
The degree of biotinylation can be assessed using methods like the HABA assay or mass spectrometry.[5]
-
Store the biotinylated antibody at 2-8°C or -20°C for long-term storage. Add a preservative like sodium azide if compatible with the downstream application (note: sodium azide must be removed before any further azide-based reactions).
-
Application: Sandwich ELISA
Biotinylated antibodies prepared using the described click chemistry protocol can significantly enhance the sensitivity of a sandwich ELISA.
dot
Caption: Signal amplification in a sandwich ELISA.
The high degree of active, correctly oriented biotin on the detection antibody allows for efficient recruitment of streptavidin-enzyme conjugates (e.g., Streptavidin-HRP), leading to a stronger signal upon substrate addition and a lower limit of detection for the target analyte.
Conclusion
The use of this compound in conjunction with site-specific antibody modification via click chemistry provides a robust and reliable method for producing high-quality conjugates for immunoassays. This approach minimizes the deleterious effects on antibody binding affinity associated with random conjugation methods, resulting in homogenous reagents that can lead to assays with significantly improved sensitivity and reproducibility. For researchers aiming to develop high-performance immunoassays, this modern conjugation strategy offers clear advantages over traditional techniques.
References
- 1. mesoscale.com [mesoscale.com]
- 2. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. | Semantic Scholar [semanticscholar.org]
Application Notes: Biotin-PEG3-Azide in Chemoproteomics for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoproteomics is a powerful methodology for identifying the protein targets of small molecules, elucidating mechanisms of action, and discovering novel drug candidates. A key strategy within this field is the use of chemical probes that covalently modify their protein targets. These probes are often equipped with a bioorthogonal handle, such as an alkyne or azide (B81097) group, which allows for the subsequent attachment of a reporter tag. Biotin-PEG3-Azide is a versatile and widely used reagent for this purpose, enabling the efficient biotinylation of alkyne-modified proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][2][3][4][5] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the reagent and provides spatial separation between biotin (B1667282) and the labeled protein, which can improve binding to avidin (B1170675) or streptavidin resins during affinity purification.[1] This application note provides a detailed overview and protocols for utilizing this compound in chemoproteomic workflows for target identification.
Principle of the Method
The overall workflow for target identification using an alkyne-containing chemical probe and this compound involves several key steps.[4][6][7][8] First, cells or cell lysates are treated with the chemical probe, which covalently binds to its protein targets. Next, the alkyne handle on the probe is "clicked" with this compound. This biotinylated protein-probe complex is then captured and enriched using streptavidin- or avidin-coated beads.[9] After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted and identified by mass spectrometry.
Experimental Workflow
A generalized experimental workflow for chemoproteomic target identification using this compound is depicted below.
Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Harvest: After treatment with the alkyne-probe, harvest cells by scraping or trypsinization.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but buffers containing primary amines like Tris should be avoided as they can interfere with the CuAAC reaction.[4] A recommended buffer is 20 mM HEPES, pH 7.5, containing 1% (v/v) NP-40, and 0.2% (w/v) SDS.[6] Supplement the buffer with protease and phosphatase inhibitors immediately before use.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction
This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 100 mM in water (prepare fresh). TCEP is a reducing agent that keeps the copper in its active Cu(I) state.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.[10] TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute 100 µg of protein lysate to a final volume of 19 µL with lysis buffer.[6]
-
Master Mix Preparation: Prepare a master mix containing the click chemistry reagents. For each reaction, combine:
-
Addition of Master Mix: Add the master mix to each protein sample.
-
Initiation of Reaction: Gently vortex the samples and initiate the click reaction by adding 0.4 µL of CuSO₄ (50 mM stock).[6]
-
Incubation: Incubate the reaction for 1.5 hours at room temperature with gentle shaking.[6]
Protocol 3: Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Use a magnetic rack to wash the beads three times with lysis buffer.
-
Binding: Add the washed streptavidin beads to the click reaction mixture. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: After incubation, place the tubes on a magnetic rack to capture the beads. Carefully remove the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical washing sequence is:
-
Three washes with 1% SDS in PBS.
-
Three washes with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Three washes with PBS.
-
-
Elution (Optional for on-bead digestion): If elution is required, it can be performed by boiling the beads in SDS-PAGE sample buffer. However, for mass spectrometry analysis, on-bead digestion is often preferred.
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes.
-
Digestion: Wash the beads with 50 mM ammonium bicarbonate. Resuspend the beads in a digestion buffer containing trypsin (e.g., 1 µg of trypsin in 50 mM ammonium bicarbonate) and incubate overnight at 37°C with shaking.
-
Peptide Collection: After digestion, place the tubes on a magnetic rack and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent method.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from chemoproteomic experiments is crucial for target identification and validation. The following tables provide examples of how to structure and present such data.
Table 1: Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 10 mM in DMSO | 100 µM | [6] |
| TCEP | 100 mM in water | 1 mM | [6] |
| TBTA | 1.7 mM in DMSO/t-BuOH | ~10 µM | [10] |
| CuSO₄ | 50 mM in water | 1 mM | [6] |
Table 2: Example Data from a Quantitative Chemoproteomics Experiment
| Protein ID | Gene Name | Peptide Sequences Identified | Fold Enrichment (Probe/Control) | p-value |
| P12345 | GENE1 | 2 | 15.2 | 0.001 |
| Q67890 | GENE2 | 5 | 12.8 | 0.003 |
| R54321 | GENE3 | 1 | 2.1 | 0.045 |
Signaling Pathway Analysis
Once target proteins are identified, they can be mapped to known signaling pathways to understand the biological context of the small molecule's action.
Conclusion
This compound is an invaluable tool for chemoproteomic target identification. Its use in conjunction with alkyne-functionalized chemical probes allows for the robust and specific enrichment of target proteins from complex biological samples. The protocols and data presentation guidelines provided here offer a framework for researchers to design and execute successful chemoproteomic experiments, ultimately leading to a deeper understanding of protein function and drug action.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 6. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
Visualizing Biotin-PEG3-Azide Labeled Proteins by Western Blot: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Application Note: This document provides a detailed protocol for the visualization of proteins labeled with Biotin-PEG3-Azide via western blot. This technique leverages bioorthogonal click chemistry to attach a biotin (B1667282) tag to proteins that have been metabolically labeled with an alkyne-containing amino acid analog. The subsequent detection of these biotinylated proteins using a streptavidin-horseradish peroxidase (HRP) conjugate offers a highly specific and sensitive method for studying newly synthesized proteins, identifying protein-protein interactions, and tracking protein localization.
The core of this method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[1][2][3] This reaction forms a stable triazole linkage between the azide (B81097) group on the this compound probe and the alkyne group on the modified protein.[4] The polyethylene (B3416737) glycol (PEG3) linker enhances the aqueous solubility of the reagent and separates the biotin from the target molecule, which facilitates efficient binding to streptavidin.[5]
Principle of the Method
The process begins with the metabolic incorporation of an amino acid analog containing an alkyne group (e.g., L-homopropargylglycine, HPG) into newly synthesized proteins within cultured cells. Following cell lysis, the alkyne-modified proteome is reacted with this compound in the presence of a copper(I) catalyst. This "click" reaction covalently attaches the biotin tag. The biotinylated proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin-HRP, which binds with high affinity to biotin. The HRP enzyme catalyzes a chemiluminescent reaction, producing a signal that can be captured by an imaging system.
Figure 1. Experimental workflow for labeling and detecting proteins.
Experimental Protocols
Section A: Metabolic Labeling and Cell Lysis
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Remove the normal culture medium and replace it with methionine-free medium supplemented with the alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG). The final concentration and labeling time will need to be optimized based on the cell type and experimental goals. Proliferating cells may require shorter labeling times (e.g., 2 hours), while cells with lower protein turnover may require longer incubation (e.g., 6-12 hours).
-
-
Cell Harvest and Lysis:
-
After labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Section B: Click Chemistry Reaction (Biotin Labeling)
-
Prepare Reagents:
-
This compound Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve in deionized water.
-
Reducing Agent Stock (e.g., 50 mM TCEP or 100 mM Sodium Ascorbate): Prepare fresh in deionized water. TCEP is recommended as it is more stable.
-
TBTA Ligand Stock (2 mM): Dissolve in DMSO. This ligand stabilizes the Cu(I) oxidation state.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate.
-
Add the click chemistry reagents in the following order (final concentrations shown):
-
This compound (100 µM)
-
TBTA (250 µM)
-
Copper(II) Sulfate (1 mM)
-
Reducing Agent (TCEP or Sodium Ascorbate) (1 mM)
-
-
Adjust the final volume with PBS or lysis buffer.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Section C: Sample Preparation for Western Blot
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess reaction components. A methanol/chloroform precipitation is effective.
-
Resuspend the protein pellet in 1x Laemmli sample buffer.
-
-
Sample Denaturation:
-
If precipitation was not performed, add an appropriate volume of 4x Laemmli sample buffer to the reaction mixture.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Section D: SDS-PAGE and Western Blotting
-
Gel Electrophoresis:
-
Load 20-30 µg of the prepared protein samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine precast gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer. A common choice is 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin which can lead to high background.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer. The optimal dilution should be determined empirically but typically ranges from 1:5,000 to 1:20,000.
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Exposure times may need to be optimized; strong signals may be visible in seconds, while weaker signals may require longer exposures.
-
Data Presentation and Expected Results
The expected result is a pattern of bands on the western blot corresponding to newly synthesized proteins that have been biotinylated. The intensity of the bands correlates with the abundance of the labeled protein.
Table 1: Example Titration of Streptavidin-HRP This table shows representative data from an optimization experiment to determine the ideal Streptavidin-HRP concentration.
| Sample ID | Total Protein Loaded (µg) | Streptavidin-HRP Dilution | Signal-to-Noise Ratio |
| A | 25 | 1:5,000 | 8.5 |
| B | 25 | 1:10,000 | 15.2 |
| C | 25 | 1:20,000 | 12.1 |
| D | 25 | 1:40,000 | 5.3 |
Signal-to-noise ratio is a calculated value based on densitometric analysis of the blot.
Table 2: Troubleshooting Common Western Blot Issues
| Observation | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of target proteins. | Increase the amount of protein loaded per well. |
| Inefficient click reaction. | Ensure click chemistry reagents are fresh, especially the reducing agent. Optimize reagent concentrations. | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time for high molecular weight proteins. | |
| Insufficient Streptavidin-HRP concentration. | Decrease the dilution factor (use a higher concentration). | |
| High Background | Blocking agent contains biotin (e.g., milk). | Use 5% BSA in TBST for blocking and antibody incubations. |
| Insufficient washing. | Increase the number and duration of wash steps after Streptavidin-HRP incubation. | |
| Streptavidin-HRP concentration is too high. | Increase the dilution of the Streptavidin-HRP conjugate. | |
| Nonspecific Bands | Protease degradation of samples. | Always use fresh protease inhibitors in the lysis buffer. |
| Endogenously biotinylated proteins. | These are naturally occurring (e.g., carboxylases) and will be detected. Compare with a negative control lane (no click reaction) to identify them. |
Visualization of Chemical Principles
Figure 2. Principle of CuAAC click chemistry for protein biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Troubleshooting failed EdU-labeled DNA click reaction with Biotin-PEG3-Azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EdU-labeled DNA with Biotin-PEG3-Azide for click reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during EdU incorporation and the subsequent click reaction with this compound.
Q1: I am observing no or very low signal after the click reaction. What are the possible causes and solutions?
A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to troubleshoot:
-
Inefficient EdU Incorporation:
-
Suboptimal EdU Concentration and Incubation Time: The concentration of EdU and the labeling time are critical for sufficient incorporation into newly synthesized DNA. These parameters are cell-type dependent. As a starting point, a concentration of 10 µM EdU for 1-2 hours is often recommended for cell lines.[1][2][3] For tissues or in vivo studies, the dosage and timing may need further optimization.[4]
-
Low Cell Proliferation Rate: If the cells are not actively dividing, EdU incorporation will be minimal. Ensure that your cells are healthy and in the logarithmic growth phase.
-
Cellular Uptake Issues: Most cells have a pyrimidine (B1678525) salvage pathway necessary for EdU phosphorylation and subsequent incorporation into DNA.[5] If your cell type lacks this pathway, EdU labeling will not be effective.
-
-
Problems with the Click Reaction Cocktail:
-
Inactive Copper Catalyst: The click reaction is catalyzed by Copper(I), which is readily oxidized to the inactive Copper(II) state by oxygen.[6] It is crucial to use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.[6] The click reaction mixture should be prepared fresh and used immediately, ideally within 15 minutes.[2][5][7] A color change in the additive buffer (e.g., turning yellow) indicates degradation, and it should not be used.[5][7]
-
Incorrect Reagent Stoichiometry: While a 1:1 ratio of alkyne (EdU) to azide (B81097) (this compound) is the theoretical ideal, using a slight excess of the biotin-azide can help drive the reaction to completion.[6]
-
Presence of Chelating Agents or Incompatible Buffers: Reagents containing metal chelators like EDTA or EGTA will sequester the copper catalyst, inhibiting the reaction.[5][7] Ensure that all buffers used before the click reaction are free of such agents.
-
-
Insufficient Permeabilization:
Q2: My samples show high non-specific background staining. How can I reduce it?
High background can obscure the specific signal and lead to false positives. Here are some strategies to minimize it:
-
Increase Washing Steps: Thorough washing after fixation, permeabilization, and the click reaction can help remove unbound reagents. Increasing the number of washes with a buffer containing a blocking agent like BSA is recommended.[5][7]
-
Use Appropriate Blocking Agents: Including BSA in wash buffers after fixation can help quench unreacted formaldehyde (B43269).[5]
-
Run Proper Controls: To determine if the background is due to non-specific binding of the biotin-azide or autofluorescence, it is essential to include the following controls:
-
Optimize Biotin-Azide Concentration: While the optimal concentration is sample-dependent, using too high a concentration of the biotin-azide can lead to non-specific binding and aggregates. A typical starting concentration for imaging applications is in the range of 1.5-3.0 µM.[9]
Q3: Can I stop at any point during the protocol?
Yes, there are safe stopping points in the protocol. After fixing the cells with formaldehyde, they can be stored in PBS at 4°C overnight or for up to a week in a buffer containing 1-2% formaldehyde to prevent microbial growth.[5] If you use sodium azide as a preservative, it must be thoroughly washed out before proceeding with the click reaction, as azide ions will compete with the biotin-azide.[5]
Q4: I am working with tissue samples and getting poor results. What should I consider?
Tissue samples present unique challenges compared to cultured cells.
-
Permeabilization is Key: Tissues require more rigorous permeabilization to allow the click reagents to penetrate and access the cell nuclei. This may involve digestion with enzymes like proteinase K.[5][7]
-
Autofluorescence: Some tissues, like those containing red blood cells, can exhibit significant autofluorescence, which may be mistaken for a positive signal.[5] It is crucial to examine unstained tissue sections to assess the level of autofluorescence.
Quantitative Data Summary
The following table provides a summary of typical reagent concentrations and incubation times. Note that these are starting points and may require optimization for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| EdU Labeling | ||
| EdU Concentration | 10 - 100 µM | Cell-type dependent. A good starting point is 10 µM.[10] |
| Incubation Time | 30 minutes - 2 hours | Can be adjusted based on the length of the S-phase in your cells.[11] |
| Fixation & Permeabilization | ||
| Formaldehyde | 3.7% in PBS | 15-minute incubation at room temperature.[8] |
| Triton® X-100 | 0.5% in PBS | 20-minute incubation at room temperature.[8] |
| Click Reaction | ||
| This compound | 1.5 - 10 µM | Higher concentrations may be needed for cell lysates.[9] |
| Copper (II) Sulfate | Varies by kit | Typically prepared as a stock solution (e.g., 50 mM).[9] |
| Sodium Ascorbate | Varies by kit | Used as a reducing agent. |
| Incubation Time | 30 minutes | Longer incubation times do not necessarily improve a low signal.[5][7] |
Experimental Protocols
1. EdU Labeling of Cultured Cells
-
Plate cells on coverslips or in multi-well plates and allow them to adhere and resume proliferation.
-
Prepare a working solution of EdU in your complete cell culture medium. A final concentration of 10 µM is a common starting point.[2]
-
Add the EdU-containing medium to your cells and incubate for the desired duration (e.g., 1-2 hours) under standard culture conditions.[3]
-
After incubation, remove the EdU-containing medium and proceed immediately to cell fixation.
2. Cell Fixation and Permeabilization
-
Wash the cells twice with PBS.
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.[8]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[8]
-
Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[8]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
3. This compound Click Reaction
Important: The click reaction cocktail must be prepared fresh and used within 15 minutes.[2]
-
Prepare the click reaction cocktail by adding the components in the order specified by your kit's protocol. This typically involves combining a reaction buffer, copper (II) sulfate, the biotin-azide, and a reducing agent (e.g., sodium ascorbate solution).
-
Remove the wash buffer from the permeabilized cells.
-
Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature, protected from light.[1][2]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.
-
The sample is now ready for detection of the biotin (B1667282) tag (e.g., with streptavidin conjugates).
Visualizations
Caption: Experimental workflow for EdU labeling and click reaction detection.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. researchgate.net [researchgate.net]
- 5. Click-iT™ EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 488 dye - FAQs [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Click-iT™ EdU Microplate Assay - FAQs [thermofisher.com]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
How to remove excess Biotin-PEG3-Azide after labeling
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Biotin-PEG3-Azide after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?
A1: Removing excess, unreacted biotinylation reagent is critical for the success of downstream applications.[1][2] High concentrations of free biotin (B1667282) can lead to non-specific binding, high background noise, and reduced efficiency in assays that utilize streptavidin or avidin (B1170675) binding.[1][2] For example, excess biotin can occupy binding sites on streptavidin surfaces or conjugates, preventing the efficient capture or detection of your biotinylated molecule of interest.[1] This cleanup step is essential for obtaining accurate and reliable results.
Q2: What are the common methods for removing small molecules like this compound?
A2: The most common methods leverage the size difference between the labeled protein (large) and the free this compound (small). These techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method uses a porous resin to separate molecules based on size. Larger molecules (your labeled protein) pass through quickly, while smaller molecules (free biotin) are retained in the pores and elute later. This is often performed using pre-packed spin columns or gravity-flow columns for speed and convenience.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The membrane allows small molecules like free biotin to diffuse into a large volume of buffer, while retaining the larger, labeled protein.
-
Magnetic Beads: Specialized magnetic beads can be used to bind and remove free biotin from a sample in a quick and efficient one-step process.
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on factors like your sample volume, protein concentration, required purity, and available equipment.
-
Spin Desalting Columns (SEC) are fast, easy to use, and provide high protein recovery, making them ideal for small sample volumes and rapid cleanup.
-
Dialysis is effective for larger sample volumes and is a gentler method, but it is significantly more time-consuming, often requiring overnight processing and multiple buffer changes.
-
Magnetic Beads are excellent for high-throughput applications and processing many samples simultaneously in a short amount of time.
Troubleshooting Guide
Issue 1: Low recovery of my labeled protein after purification.
-
Possible Cause (Desalting Columns): The sample volume applied to the column may be outside the recommended range. Using a volume that is too small or too large can negatively impact recovery. Additionally, low protein concentration can lead to a higher percentage of loss.
-
Suggestion: Ensure your sample volume and protein concentration are within the manufacturer's specified range for the desalting column you are using. If your protein is sticking to filtration membranes, consider pre-treating the device with a passivating agent like polyvinylpyrrolidone.
-
Possible Cause (Dialysis): Protein may be precipitating or adhering to the dialysis membrane or tubing. This can be exacerbated if the protein is not stable at the concentration or in the buffer used for dialysis.
-
Suggestion: When performing dialysis, ensure the buffer is compatible with your protein's stability. Adding a carrier protein like BSA can sometimes help reduce non-specific loss, but only if it does not interfere with downstream applications.
-
Possible Cause (Over-labeling): A very high degree of biotin labeling can alter the physicochemical properties of a protein, potentially making it more hydrophobic and prone to aggregation or precipitation.
-
Suggestion: Reduce the molar ratio of the biotin reagent to your protein in the labeling reaction to achieve a lower, more optimal labeling stoichiometry (e.g., 1-2 biotins per protein).
Issue 2: High background or non-specific signal in my downstream assay.
-
Possible Cause: Incomplete removal of free this compound.
-
Suggestion: The chosen purification method may not be efficient enough. For desalting columns, it's important to note that a single pass may remove a majority, but not all, of the free biotin. For higher purity, you can process the sample through a second column. For dialysis, ensure you are using a sufficient volume of dialysis buffer and performing enough buffer changes (at least 3-4) to effectively dilute out the free biotin.
Method Comparison
The following table summarizes key performance metrics for common removal methods.
| Method | Typical Protein Recovery | Speed | Primary Advantage | Primary Disadvantage |
| Spin Desalting Columns | >95% | < 15 minutes | Fast and high recovery | Can be less effective for very dilute samples |
| Dialysis | Variable (can be high) | 6 hours to overnight | Gentle; suitable for large volumes | Time-consuming; risk of sample loss |
| Magnetic Beads | High | < 10 minutes | Very fast; high-throughput compatible | Requires specific magnetic beads and separator |
Data synthesized from multiple sources offering desalting columns and magnetic bead kits.
Experimental Workflows & Protocols
General Post-Labeling Purification Workflow
The diagram below illustrates the general process of purifying a labeled biomolecule.
References
Preventing protein precipitation after Biotin-PEG3-Azide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation after Biotin-PEG3-Azide labeling.
Troubleshooting Guide: Protein Precipitation Post-Labeling
Protein precipitation after biotinylation is a common issue that can compromise experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: My protein precipitated after this compound labeling. What should I do?
Solution: Protein precipitation can be caused by several factors, including improper buffer conditions, over-labeling, or inherent protein instability. Follow these steps to identify and resolve the issue.
Step 1: Review Your Labeling Protocol and Reagents
A critical first step is to carefully review your experimental protocol and the reagents used.
-
Workflow for Protocol Review:
Caption: Workflow for reviewing the labeling protocol.
Step 2: Optimize Your Buffer System
The buffer environment is crucial for maintaining protein stability.[1][2][3][4]
-
Problem: The buffer composition may be destabilizing the protein.
-
Solution:
-
Ensure Amine-Free Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with NHS esters if you are labeling the protein first before the click reaction. Use amine-free buffers like PBS or HEPES.[5][6]
-
Optimize pH: The optimal pH range for many biotinylation reactions is between 7 and 9.[5][7] For NHS-ester labeling, a pH of 8.2-8.5 is often recommended.[6] However, the ideal pH is protein-dependent. If your protein is unstable at this pH, you may need to find a compromise that allows for both labeling and stability.[8]
-
Adjust Ionic Strength: The salt concentration can affect protein solubility.[8][9] Try varying the salt concentration (e.g., NaCl or KCl) to find the optimal condition for your protein.
-
Consider Buffer Species: Different buffer systems can have varying effects on protein stability.[2][10] If precipitation persists, consider switching to a different buffer system (e.g., from phosphate (B84403) to HEPES or MOPS).
-
Step 3: Adjust the Molar Ratio of this compound to Protein
Over-labeling is a frequent cause of protein precipitation.[11] The addition of multiple bulky and hydrophobic biotin moieties can lead to aggregation.[12]
-
Problem: Too many biotin molecules are being attached to the protein, altering its properties and causing it to precipitate.
-
Solution:
-
Reduce Molar Excess: Start with a lower molar excess of the biotin reagent. A 10 to 20-fold molar excess is often a good starting point, but this may need to be optimized for your specific protein.[5][13]
-
Titrate the Reagent: Perform a titration experiment with varying molar ratios of the biotin reagent to find the highest labeling efficiency that does not cause precipitation.
-
| Molar Ratio (Biotin:Protein) | Observation | Recommendation |
| 50:1 | Severe Precipitation | Drastically reduce the molar ratio. |
| 20:1 | Some Precipitation | Reduce the ratio and monitor for improvement. |
| 10:1 | No Precipitation | A good starting point for optimization. |
| 5:1 | No Precipitation | Consider if labeling efficiency is sufficient. |
Step 4: Modify Protein Concentration and Additives
High protein concentrations can promote aggregation.[8]
-
Problem: The protein concentration is too high, facilitating intermolecular interactions that lead to precipitation.
-
Solution:
-
Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation.[6] A concentration of 1-2 mg/mL is often a good starting point.
-
Use Stabilizing Additives:
-
Glycerol (B35011): Add glycerol (5-20%) to the buffer to increase viscosity and stabilize the protein.
-
Detergents: Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help solubilize proteins and prevent aggregation.[8][9]
-
Amino Acids: Arginine and glutamine can help to increase protein solubility.[14]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of disulfide bonds that can lead to aggregation.[8][9]
-
-
Step 5: Control Reaction Temperature
-
Problem: The reaction temperature may be too high, leading to protein denaturation and aggregation.
-
Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] While reactions are slower at lower temperatures, this can often preserve protein stability.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after the click chemistry step with this compound?
A1: Precipitation after a click chemistry reaction can be due to several factors:
-
Reagent Solubility: The this compound reagent itself may have limited solubility in your reaction buffer. It is often recommended to dissolve it in an organic solvent like DMSO or DMF first.[15][16]
-
Copper Catalyst: If you are performing a copper-catalyzed alkyne-azide cycloaddition (CuAAC), the copper catalyst can sometimes cause protein precipitation. Ensure you are using a copper source and ligand (like TBTA) that are compatible with your protein.[17]
-
Protein Instability: The reaction conditions for click chemistry (e.g., presence of copper, changes in pH) might be destabilizing your protein.
-
Post-Reaction Precipitation: Sometimes, precipitation occurs during the removal of excess reagents. Acetone precipitation is a common method for this, and the subsequent resolubilization of the protein pellet can be challenging.[17][18]
Q2: What is the recommended protocol for dissolving and using this compound?
A2: It is generally recommended to first dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to create a stock solution before adding it to your aqueous reaction buffer.[15][16] This helps to prevent the reagent from precipitating upon addition to the reaction mixture. If precipitation still occurs, gentle heating or sonication may aid in dissolution.[15]
Q3: Can the PEG linker in this compound contribute to precipitation?
A3: While the PEG linker is designed to be hydrophilic and increase the solubility of the biotinylated molecule, at very high labeling densities, the overall physicochemical properties of the protein can be altered, potentially leading to precipitation.[19] However, the PEG linker itself is less likely to be the primary cause of precipitation compared to factors like over-labeling and buffer conditions.
Q4: How can I remove excess this compound after the labeling reaction without precipitating my protein?
A4: Several methods can be used to remove unreacted biotin reagent:
-
Dialysis or Buffer Exchange: This is a gentle method that is suitable for most proteins. Use a dialysis cassette or a spin desalting column with an appropriate molecular weight cutoff.[5]
-
Size Exclusion Chromatography (SEC): This method effectively separates the labeled protein from the smaller, unreacted biotin reagent.
-
Quenching the Reaction: For NHS-ester reactions, you can add an excess of a primary amine-containing buffer (e.g., Tris or glycine) to quench any unreacted reagent before purification.[7]
Q5: What is the logical relationship between factors leading to protein precipitation?
A5: The following diagram illustrates the interplay of factors that can lead to protein precipitation during biotinylation.
Caption: Factors and mechanisms leading to protein precipitation.
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Chemistry Prior to Click Reaction
This protocol is for labeling a protein with a biotin-PEG3-NHS ester, which can then be modified with an azide (B81097) for a click reaction.
-
Buffer Preparation: Prepare an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4). Ensure your protein is in this buffer, either through dialysis or buffer exchange.
-
Protein Solution: Adjust the protein concentration to 1-2 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG3-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.
Protocol 2: Click Chemistry Reaction (CuAAC)
This protocol is for the copper-catalyzed reaction between an alkyne-modified protein and this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO.
-
Prepare a 50 mM stock solution of a reducing agent (e.g., TCEP or sodium ascorbate) in water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, this compound (to a final concentration of 100-200 µM), the ligand, and the reducing agent.
-
Initiate Reaction: Add the copper(II) sulfate to initiate the click reaction. The final concentrations are typically 1 mM copper(II) sulfate, 1 mM reducing agent, and 100 µM ligand.[17]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[16]
-
Purification: Remove the catalyst and excess reagents by buffer exchange or dialysis.
Note: These protocols are general guidelines and may require optimization for your specific protein and application.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
Biotin-PEG3-Azide side reactions and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize experiments involving Biotin-PEG3-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylation reagent that contains a biotin (B1667282) moiety, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2] The PEG spacer increases the reagent's hydrophilicity and reduces steric hindrance.[1][2] Its primary applications are in bioconjugation and chemical biology for labeling and detecting biomolecules.[3] The azide group allows for its attachment to molecules containing alkyne or phosphine (B1218219) groups through "click chemistry" or Staudinger ligation, respectively.
Q2: What are the main chemical reactions in which this compound is used?
This compound is primarily used in three types of bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used "click chemistry" reaction where the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. It involves the reaction of the azide with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to form a stable triazole. The reaction is driven by the release of ring strain in the cyclooctyne.
-
Staudinger Ligation: This is a reaction between the azide group and a phosphine. To form a stable amide bond for bioconjugation, a specifically engineered phosphine with an electrophilic trap is required.
Q3: What are the common side reactions associated with CuAAC when using this compound?
The primary side reactions in CuAAC are related to the copper catalyst and the reducing agent (often sodium ascorbate) used to maintain copper in the active Cu(I) state. These include:
-
Oxidative Coupling of Alkynes: In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can promote the homocoupling of alkynes, leading to undesired byproducts.
-
Generation of Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like ascorbate (B8700270) can generate reactive oxygen species. ROS can damage or modify sensitive biomolecules, such as proteins, by oxidizing certain amino acid residues like histidine, arginine, cysteine, and methionine.
-
Protein Modification by Ascorbate Byproducts: Oxidation of sodium ascorbate can produce dehydroascorbate and other reactive carbonyl compounds that can covalently modify lysine (B10760008) and arginine residues on proteins, potentially leading to aggregation.
-
Copper-Mediated Biopolymer Degradation: Copper ions can be detrimental to certain biological and synthetic polymers.
Q4: How can I minimize side reactions in a CuAAC protocol?
To minimize side reactions in CuAAC, consider the following strategies:
-
Use a Reducing Agent: Employ a mild reductant like sodium ascorbate to keep copper in the catalytically active Cu(I) state and to consume dissolved oxygen, which suppresses oxidative side reactions.
-
Use a Copper-Chelating Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state, increase reaction rates, and limit the degradation of biomolecules.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of copper, typically between 50 and 100 µM for bioconjugation. An excess of the chelating ligand (at least five equivalents relative to copper) is recommended.
-
Control the Order of Reagent Addition: It is advisable to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the azide and alkyne substrates. The reaction should be initiated by the addition of sodium ascorbate.
-
Include Additives to Trap Byproducts: Aminoguanidine (B1677879) can be added to the reaction mixture to intercept reactive carbonyl byproducts from ascorbate oxidation that could otherwise modify proteins.
-
Work Under Oxygen-Free Conditions: While the use of sodium ascorbate reduces the need for strictly anaerobic conditions, for highly sensitive biomolecules, deoxygenating the buffers can provide additional protection.
Q5: Are there side reactions associated with SPAAC?
While SPAAC avoids the issues of copper toxicity and copper-mediated side reactions, there are other considerations:
-
Hydrophobicity of Cyclooctynes: The cyclooctyne reagents are often large and hydrophobic, which can potentially alter the solubility, distribution, and biological properties of the labeled biomolecule.
-
Reactivity and Stability of Cyclooctynes: The design of the cyclooctyne is critical; some may be more prone to decomposition or side reactions. However, SPAAC is generally considered to have high selectivity with minimal side reactions under biological conditions.
Q6: What are the potential pitfalls of Staudinger ligation?
The Staudinger ligation is a powerful bioorthogonal reaction, but it has its own set of challenges:
-
Slower Reaction Kinetics: Compared to click chemistry reactions, the Staudinger ligation can be slower.
-
Requirement for Excess Reagent: The reaction may require an excess of the phosphine reagent to proceed efficiently.
-
Hydrolysis of the Aza-ylide Intermediate: The initial product of the reaction between the azide and the phosphine is an aza-ylide. In an aqueous environment, this intermediate can be hydrolyzed to produce a primary amine and a phosphine oxide, rather than the desired stable amide linkage. To prevent this, specially designed phosphines containing an intramolecular electrophilic trap are necessary.
-
Byproduct Formation: The standard Staudinger ligation leaves a phosphine oxide byproduct that may need to be removed from the final conjugate.
Q7: My biotinylation reaction with this compound has a low yield. What are the possible causes and solutions?
Low yields can stem from several factors depending on the reaction type. Refer to the troubleshooting guides below for specific guidance. General considerations include:
-
Reagent Quality and Storage: Ensure that the this compound and other reagents are of high quality and have been stored correctly. This compound should be stored at -20°C for long-term stability.
-
Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to low efficiency. For example, Staudinger ligations are more efficient at higher concentrations and temperatures (e.g., 23-37°C).
-
Presence of Interfering Substances: Reducing agents in the buffer can interfere with the stability of the azide group.
-
Solubility Issues: Ensure that the this compound is fully dissolved. It is soluble in DMSO and DMF, and in aqueous buffers up to a certain concentration.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive copper catalyst (oxidized to Cu(II)) | Add a fresh solution of a reducing agent like sodium ascorbate. Ensure the use of a copper-chelating ligand (e.g., THPTA) to stabilize Cu(I). |
| Degradation of sensitive biomolecules | Lower the copper concentration (50-100 µM is often sufficient). Add aminoguanidine to scavenge reactive byproducts of ascorbate oxidation. Use a protective ligand. | |
| Insufficient reaction time or temperature | Increase the reaction time. For some reactions, gentle heating or microwave irradiation can improve yields and reduce reaction times, but be cautious with temperature-sensitive biomolecules. | |
| Reagent degradation | Use fresh, high-quality reagents. Ensure proper storage of this compound and other components. | |
| Presence of multiple side products | Oxidative homocoupling of the alkyne | Ensure an adequate concentration of sodium ascorbate to maintain reducing conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Non-specific modification of proteins | Add aminoguanidine to prevent modification by ascorbate byproducts. Ensure the pH of the reaction buffer is appropriate (typically pH 6-8). |
Guide 2: Choosing the Right Biotinylation Chemistry
| Factor | CuAAC | SPAAC | Staudinger Ligation |
| Reaction Speed | Very fast with catalyst | Fast | Generally slower |
| Biocompatibility | Copper toxicity can be a concern for living cells. | Excellent, no metal catalyst required. | Excellent, bioorthogonal. |
| Reagent Size | Small alkyne tag | Bulky and hydrophobic cyclooctyne tag. | Phosphine tag can be bulky. |
| Side Reactions | Copper-mediated ROS generation and alkyne coupling. | Minimal, but cyclooctyne stability can be a factor. | Potential for hydrolysis of the aza-ylide intermediate. |
| Ideal Application | In vitro labeling, proteomics, material science. | Live cell imaging, in vivo labeling. | Labeling biomolecules in complex biological systems, cell surface engineering. |
Experimental Protocols & Visualizations
Key Experimental Protocol: A Generic Protocol for CuAAC Biotinylation of a Protein
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 250 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of aminoguanidine hydrochloride in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically at a 10 to 20-fold molar excess over the protein), and aminoguanidine (to a final concentration of around 1 mM). Adjust the total volume with the reaction buffer.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 ratio of copper to ligand is often used.
-
Add the copper catalyst premix to the protein solution to achieve a final copper concentration of 50-100 µM. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE with streptavidin blotting).
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.
-
Visualizations
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Caption: A troubleshooting workflow for CuAAC experiments.
Caption: A decision tree for selecting the appropriate conjugation chemistry.
References
Technical Support Center: Enhancing Streptavidin Purification of Biotinylated Proteins
Welcome to our technical support center dedicated to improving the efficiency of streptavidin-based purification of biotinylated proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind streptavidin affinity chromatography for purifying biotinylated proteins?
Streptavidin affinity chromatography is a powerful technique that relies on the extremely high and specific affinity between the protein streptavidin and biotin (B1667282) (Vitamin B7).[1][2] Streptavidin, typically immobilized on a solid support like agarose (B213101) or magnetic beads, acts as a capture agent for proteins that have been covalently labeled with biotin.[2] This strong, non-covalent interaction allows for the selective isolation of biotinylated proteins from complex mixtures like cell lysates.[2]
Q2: How do I choose the right streptavidin resin for my experiment?
Choosing the appropriate streptavidin resin depends on several factors, including the size of your biotinylated protein and the required binding capacity. Different commercial resins have varying binding capacities, which are often reported for free biotin or a standard biotinylated protein like BSA.[3] It's important to note that the binding capacity for a large biotinylated molecule will likely be lower than that for free biotin due to steric hindrance.
Q3: What are the critical factors for successful biotinylation of my protein of interest?
Successful biotinylation is crucial for effective purification. Key factors include:
-
Purity of the target protein: Impurities can compete for the biotinylation reagent.
-
Absence of competing molecules: Buffers containing primary amines (e.g., Tris or glycine) can interfere with NHS-ester-based biotinylation reactions.
-
Optimal biotin-to-protein ratio: Over-biotinylation can lead to protein precipitation and loss of function, while under-biotinylation will result in low purification yield.
-
Accessibility of target residues: The biotinylation reagent must have access to reactive groups (e.g., primary amines for NHS esters) on the protein surface.
Q4: How can I determine the degree of biotinylation of my protein?
Quantifying the molar substitution ratio (MSR), or the number of biotin molecules per protein molecule, is essential for reproducibility. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin (B1170675) by the biotinylated sample. Some commercially available biotinylation reagents also incorporate a UV-traceable chromophore, allowing for a more direct and non-destructive quantification of biotin incorporation.
Troubleshooting Guides
This section addresses specific issues that may arise during the streptavidin purification workflow.
Problem 1: Low or No Yield of Biotinylated Protein
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Biotinylation | Verify the success of the biotinylation reaction using a method like a Western blot with streptavidin-HRP or the HABA assay. Ensure the absence of interfering substances like Tris or glycine (B1666218) in your protein sample before biotinylation. |
| Insufficient Protein Concentration | The concentration of the biotinylated protein in the sample may be too low for efficient binding to the streptavidin resin. Consider concentrating your sample before purification. |
| Incorrect Buffer Conditions | The optimal pH for the biotin-streptavidin interaction is typically between 7.2 and 8.0. Deviations from this range can reduce binding efficiency. Ensure your binding and wash buffers are within this pH range. |
| Steric Hindrance | The biotin tag may be inaccessible to the streptavidin on the beads due to protein folding. Consider using a biotinylation reagent with a longer spacer arm to increase accessibility. |
| Presence of Free Biotin | Excess free biotin from the biotinylation reaction will compete with your biotinylated protein for binding to the streptavidin resin. Ensure complete removal of free biotin by dialysis or desalting columns. |
| Inactive Streptavidin Resin | The streptavidin on the resin may have denatured. Ensure proper storage of the resin at 4°C and avoid freezing. |
Problem 2: High Non-Specific Binding
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Insufficient Washing | Inadequate washing can leave contaminating proteins bound to the resin or the beads themselves. Increase the number and stringency of wash steps. |
| Ionic Interactions | Non-specific binding can occur due to electrostatic interactions between proteins and the resin. Increase the salt concentration (e.g., up to 250 mM NaCl) in your wash buffers to disrupt these interactions. |
| Hydrophobic Interactions | The inclusion of a mild non-ionic detergent (e.g., 0.01-0.1% Tween-20 or NP-40) in the binding and wash buffers can help reduce non-specific hydrophobic binding. |
| Binding to Unoccupied Streptavidin Sites | Proteins in the lysate can non-specifically bind to streptavidin sites not occupied by your biotinylated protein. Pre-block the streptavidin beads with a solution of free biotin after binding your biotinylated molecule and before adding the cell lysate. |
| Pre-clearing the Lysate | To minimize non-specific binding to the beads themselves, pre-clear your lysate by incubating it with beads that do not have streptavidin immobilized before proceeding with the actual purification. |
Problem 3: Difficulty Eluting the Biotinylated Protein
Possible Causes and Solutions
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known, making elution challenging without denaturing the protein.
| Elution Strategy | Description & Considerations |
| Harsh/Denaturing Elution | This is the most common method and involves using buffers with low pH (e.g., 0.1 M glycine-HCl, pH 2.0-2.8), high concentrations of denaturants (e.g., 6-8 M guanidine-HCl), or boiling in SDS-PAGE sample buffer. These methods are effective but will denature the protein. |
| Competitive Elution with Excess Biotin | Elution can be achieved by incubating the resin with a high concentration of free biotin (e.g., 2-50 mM) to compete for the binding sites. This method is often performed at elevated temperatures (e.g., 95°C) to facilitate dissociation. While gentler than harsh denaturants, it may not be fully effective and can still lead to some protein denaturation. |
| Proteolytic Cleavage | If a specific protease cleavage site is engineered between the protein and the biotin tag, the protein can be eluted by adding the specific protease, leaving the tag bound to the resin. This yields a native, tag-less protein. |
| Using Modified Avidin/Streptavidin Resins | Some commercially available resins use monomeric avidin or engineered streptavidin with a lower binding affinity for biotin, allowing for elution under milder conditions with competitive biotin. |
| Using Desthiobiotin | Desthiobiotin is a biotin analog with a lower affinity for streptavidin, allowing for elution with competitive biotin at room temperature. |
Quantitative Data Summary
Table 1: Binding Capacities of Various Streptavidin Resins
| Resin Type | Reported Binding Capacity | Reference |
| GoldBio Streptavidin Agarose | >120 nmol free biotin / mL resin | |
| Pierce High Capacity Streptavidin Agarose | >10 mg biotinylated BSA / mL resin | |
| Vector Labs Streptavidin Agarose Ultra Performance | >330 nmol free biotin / mL resin | |
| Cytiva Streptavidin Mag Sepharose | ~300 µg biotinylated BSA / mL slurry |
Note: Binding capacities are provided as a general guide. The actual capacity for a specific biotinylated protein will vary.
Experimental Protocols
Protocol 1: General Streptavidin Affinity Purification
-
Resin Equilibration:
-
Gently resuspend the streptavidin resin.
-
Transfer the desired amount of slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic stand for magnetic beads.
-
Discard the supernatant and wash the resin 2-3 times with 10 bed volumes of Binding/Wash Buffer (e.g., PBS, pH 7.4).
-
-
Binding of Biotinylated Protein:
-
Add your sample containing the biotinylated protein to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin and discard the supernatant (flow-through).
-
Wash the resin 3-5 times with 10-20 bed volumes of Binding/Wash Buffer. To reduce non-specific binding, consider washes with high salt (e.g., 250-500 mM NaCl) and/or mild detergent (e.g., 0.05% Tween-20).
-
-
Elution:
-
Denaturing Elution: Add 1-2 bed volumes of Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and incubate for 5-10 minutes. Pellet the resin and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Competitive Elution: Add 1-2 bed volumes of Elution Buffer containing 2-50 mM biotin. Incubate at an elevated temperature (e.g., 95°C for 5 minutes) if necessary. Pellet the resin and collect the supernatant.
-
Visualizations
Experimental Workflow for Streptavidin Purification
Caption: A typical workflow for the purification of biotinylated proteins.
Troubleshooting Logic for Low Protein Yield
References
Technical Support Center: Stability of Biotin-PEG3-Azide in the Presence of Reducing Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Biotin-PEG3-Azide when used with common reducing agents.
Frequently Asked Questions (FAQs)
Q1: Can I use reducing agents in my reaction buffer when working with this compound?
The compatibility of this compound with reducing agents depends on the specific agent being used. Some reducing agents can react with and reduce the azide (B81097) functional group, rendering it unable to participate in subsequent conjugation reactions like click chemistry.
Q2: Which common reducing agents are incompatible with this compound?
Phosphine-based reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP), are incompatible with azide-containing molecules like this compound.[1][2][3] Phosphines react with azides in a well-documented transformation known as the Staudinger reduction, converting the azide to an amine.[4][5][6][7] This reaction proceeds rapidly in aqueous conditions.[2]
Q3: Are there any reducing agents that are compatible with this compound?
Yes, dithiothreitol (B142953) (DTT) has been shown to be compatible with azides under certain conditions.[1] While DTT is a powerful reducing agent for disulfide bonds, it is less reactive towards azides compared to phosphines.[1][8][9] Therefore, DTT is a recommended alternative to TCEP when a reducing agent is required in the presence of an azide.
Q4: What about Sodium Ascorbate (B8700270)? Is it compatible with the azide group?
Sodium ascorbate is generally considered compatible with the azide group in the context of bioconjugation. It is a common component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, where its primary role is to reduce Copper(II) to the active Copper(I) catalytic state.[10][11] There is no significant evidence to suggest that sodium ascorbate directly reduces the azide group under typical click chemistry conditions.[12]
Troubleshooting Guide
Problem: Low or no signal in my biotin-based detection assay after a conjugation reaction involving a reducing agent.
This issue often arises from the instability of the azide group in the presence of certain reducing agents, leading to failed conjugation.
Step 1: Identify the Reducing Agent Used
Refer to your experimental protocol to confirm which reducing agent was present in your reaction mixture.
Step 2: Consult the Compatibility Table
Use the table below to determine if the reducing agent you used is compatible with the azide group of your this compound.
| Reducing Agent | Compatibility with Azide | Recommendation |
| TCEP (Tris(2-carboxyethyl)phosphine) | Incompatible | Avoid use with this compound. |
| DTT (Dithiothreitol) | Compatible (under many conditions) | Recommended alternative to TCEP. |
| Sodium Ascorbate | Compatible | Safe to use, especially in CuAAC reactions. |
Step 3: Experimental Recommendations Based on the Reducing Agent
-
If you used TCEP: The azide group on your this compound was likely reduced to an amine via the Staudinger reduction. This amine will not undergo a click chemistry reaction.
-
Solution: Redesign your experiment to either remove the need for a reducing agent or switch to a compatible reducing agent like DTT. If a phosphine (B1218219) must be used, it should be removed before the addition of the azide-containing reagent.
-
-
If you used DTT and still observe issues: While generally compatible, high concentrations of DTT, prolonged incubation times, or extreme pH and temperature could potentially lead to some azide reduction.
-
Solution: Consider optimizing the DTT concentration and reaction time. Ensure the pH of your reaction buffer is within the optimal range for your conjugation (typically pH 6.5-7.5 for maleimide (B117702) chemistry).[13]
-
-
If you used Sodium Ascorbate: It is unlikely that sodium ascorbate is the cause of the azide instability.
Experimental Data Summary
The following table summarizes the reactivity of common reducing agents with azide functional groups based on published literature.
| Reducing Agent | Reaction with Azide | Conditions | Outcome | Reference |
| TCEP | Staudinger Reduction | Aqueous buffer, room temperature | Rapid conversion of azide to amine | [1][2] |
| DTT | Minimal to no reaction | Conditions suitable for SPAAC or SPANC | Azide group remains stable | [1] |
| DTT | Azide Reduction | Organic solvents (DMF, DMAc, DMSO) | Can be used to reduce azides to amines | [8][9] |
| Sodium Ascorbate | No direct reduction of azide | Aqueous buffer for CuAAC | Facilitates Cu(I) catalysis for click chemistry | [10][11] |
Key Experimental Protocols
Protocol 1: General Procedure for Biotinylation using this compound and a Compatible Reducing Agent (DTT)
-
Prepare Biomolecule: Dissolve your biomolecule (e.g., a protein with a DBCO or alkyne handle) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduction (if necessary): If your biomolecule has disulfide bonds that need to be reduced, add DTT to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess DTT (Optional but Recommended): Use a desalting column or dialysis to remove excess DTT. This is particularly important if the subsequent reaction is sensitive to thiols.
-
Biotinylation: Add this compound to the reaction mixture. The molar excess will depend on the biomolecule and the number of labeling sites. A 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size exclusion chromatography.
-
Verification: Confirm biotinylation using appropriate methods, such as a Western blot with streptavidin-HRP or a mass spectrometry analysis.
Visual Guides
Below are diagrams illustrating the chemical pathway of azide reduction by phosphines and a troubleshooting workflow.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 9. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
Solving solubility issues with Biotin-PEG3-Azide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Biotin-PEG3-Azide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] Its solubility in aqueous buffers is described as enhanced due to the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, though it can be limited.[4][5][6] It is more hydrophilic than biotin-azide without the PEG linker.[2]
Q2: I am seeing conflicting information about the aqueous solubility of this compound. What is the correct value?
There are varying reports on the aqueous solubility of this compound, which may be due to differences in product formulation, purity, and experimental conditions. Some sources report solubility up to 10 mg/mL in PBS (pH 7.2) and 100 mM in water, while others describe it as sparingly soluble.[1][2][7] Given this variability, it is recommended to start with a lower concentration and perform a small-scale solubility test in your specific buffer.
Q3: What is the recommended procedure for dissolving this compound for use in aqueous buffers?
The most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.[1] This method helps to avoid precipitation of the compound in the aqueous buffer.
Q4: Can I dissolve this compound directly in an aqueous buffer?
While some sources indicate direct solubility in water or PBS[2][7], it is often more challenging and can lead to incomplete dissolution or precipitation, especially at higher concentrations. The recommended approach is to first dissolve it in an organic solvent.[1]
Q5: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
Solvent: It is significantly more soluble in organic solvents like DMSO and DMF than in aqueous buffers.[1][2]
-
Buffer Composition and pH: The composition and pH of your aqueous buffer can impact solubility. Most protocols use buffers in the neutral pH range (e.g., PBS pH 7.2).[1][2]
-
Temperature: Gentle warming can sometimes aid dissolution, but be cautious as excessive heat may degrade the compound.
-
Concentration: Higher concentrations are more prone to precipitation in aqueous solutions.
-
Purity of the Compound: Impurities can affect the solubility of the reagent.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution in aqueous buffers can be difficult due to the compound's properties.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL).[1][2]
-
Vortex or sonicate the solution to ensure it is fully dissolved.[8]
-
Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your reaction is compatible with your downstream application.
-
Issue 2: A precipitate forms when I add the this compound DMSO stock to my aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous buffer may be above its solubility limit, or the percentage of DMSO in the final solution is too low.
-
Solution:
-
Increase the final DMSO concentration: Try increasing the percentage of DMSO in your final aqueous solution (e.g., up to 20%), if your experiment can tolerate it.[9]
-
Lower the working concentration: Reduce the final concentration of this compound in your aqueous buffer.
-
Perform a solubility test: Before your main experiment, test the solubility of this compound at various concentrations in your specific buffer to determine the optimal working concentration.
-
Buffer composition: Consider if any components in your buffer might be contributing to the precipitation.
-
Issue 3: My protein of interest precipitates after labeling with this compound.
-
Cause: Excessive labeling of the protein can alter its net charge and isoelectric point (pI), leading to a change in solubility and subsequent precipitation.[9]
-
Solution:
-
Optimize the molar excess: Reduce the molar excess of this compound used in the labeling reaction. Perform a titration experiment to find the optimal ratio of labeling reagent to your protein.
-
Check buffer conditions: Ensure the pH and ionic strength of the buffer are suitable for your protein's stability.
-
Protein concentration: Varying the concentration of your protein during the labeling reaction may also help.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Note the variability in reported aqueous solubility.
| Solvent | Reported Solubility | Citation(s) |
| DMSO | ~5 mg/mL to 252 mg/mL | [1][2][8] |
| DMF | 10 mg/mL | [2] |
| PBS (pH 7.2) | ~0.5 mg/mL (in 1:1 DMSO:PBS) to 10 mg/mL | [1][2] |
| Water | 44.45 mg/mL (100 mM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Weigh out the desired amount of this compound in a microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some sources suggest stability for up to 1 month at -20°C and 6 months at -80°C.[7]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution.
-
Prepare Buffer: Have your desired aqueous buffer ready in a separate tube.
-
Dilute: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve your final working concentration.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[1]
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Diazo this compound, 1339202-33-3 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
- 7. N-[2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙基]生物素胺 | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
Best practices for storing and handling Biotin-PEG3-Azide stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotin-PEG3-Azide stock solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound is stable when stored under the proper conditions. For long-term storage, it is recommended to keep the solid material at -20°C in a desiccated environment, protected from light.[1][2] It can be shipped at room temperature for up to three weeks.[1]
Q2: What is the best solvent to dissolve this compound?
This compound is soluble in a variety of solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[1][3][4] It is also soluble in water, dimethylformamide (DMF), acetonitrile, and PBS.[5][6] For aqueous solutions, it's advisable to use freshly opened or anhydrous solvents to avoid hydrolysis. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Q3: How should I prepare a this compound stock solution?
To prepare a stock solution, bring the vial of solid this compound to room temperature before opening to prevent moisture condensation. Add the desired volume of a suitable solvent, such as DMSO, to the vial to achieve the target concentration. If solubility is an issue, gentle warming to 37°C or sonication can aid in dissolution.[1][7]
Q4: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store the aliquots at -20°C or -80°C.
Q5: How stable are this compound stock solutions?
The stability of the stock solution depends on the storage temperature. Generally, solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[1][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (224.95 mM)[1] |
| Water | 10 mg/mL (22.49 mM)[1] |
| PBS (pH 7.2) | 10 mg/mL[8] |
| DMF | 10 mg/mL[8] |
Note: Sonication may be required to achieve maximum solubility.[1][3]
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[1][5] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months[1][5] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols & Workflows
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: Copper-Catalyzed Click Chemistry (CuAAC)
Caption: Simplified diagram of the CuAAC reaction mechanism.
Troubleshooting Guide
Problem 1: Low or no signal from my biotinylated molecule.
-
Possible Cause 1: Inefficient "click" reaction.
-
Solution: Ensure that the copper (I) catalyst is freshly prepared and not oxidized. The use of a stabilizing ligand like TBTA is recommended. Verify the concentrations of all reaction components.
-
-
Possible Cause 2: Degraded this compound.
-
Solution: Prepare a fresh stock solution from solid material. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored improperly.
-
-
Possible Cause 3: Issues with the alkyne-modified biomolecule.
-
Solution: Confirm the successful incorporation or presence of the alkyne group on your target molecule using an appropriate analytical method.
-
Problem 2: High background or non-specific signal.
-
Possible Cause 1: Excess this compound.
-
Solution: Titrate the concentration of this compound to determine the optimal amount for your experiment. Include thorough washing steps after the labeling reaction to remove any unbound reagent.
-
-
Possible Cause 2: Non-specific binding of the biotin (B1667282) tag.
-
Solution: Use appropriate blocking buffers (e.g., containing bovine serum albumin or non-fat dry milk) before detection with streptavidin conjugates.
-
-
Possible Cause 3: Contamination of reagents.
-
Solution: Use high-purity water and reagents. Filter-sterilize aqueous buffers.
-
Problem 3: Precipitation of this compound during the reaction.
-
Possible Cause 1: Low solubility in the reaction buffer.
-
Solution: While this compound has good aqueous solubility due to the PEG linker, high concentrations in certain buffers might lead to precipitation.[1][2] Try decreasing the final concentration of the biotinylating reagent. Alternatively, a small percentage of an organic co-solvent like DMSO can be included in the reaction mixture, but its compatibility with your biological system must be verified.
-
-
Possible Cause 2: Interaction with other reaction components.
-
Solution: Ensure all components are fully dissolved in their respective solvents before mixing them in the final reaction. Add the this compound solution to the reaction mixture last, with gentle vortexing.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. This compound *CAS 875770-34-6* | AAT Bioquest [aatbio.com]
- 5. N-[2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙基]生物素胺 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
Unveiling Labeled Peptides: A Comparative Guide to Mass Spectrometry Analysis of Biotin-PEG3-Azide Conjugates
For researchers, scientists, and drug development professionals venturing into the realm of chemical proteomics, the precise identification and quantification of labeled peptides is paramount. Biotin-PEG3-Azide has emerged as a valuable tool for these applications, enabling the selective enrichment and subsequent mass spectrometry (MS) analysis of alkyne-modified biomolecules. This guide provides an objective comparison of its performance with alternative labeling strategies, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.
This guide will delve into the intricacies of utilizing this compound in mass spectrometry workflows, offering a clear comparison with other biotinylation reagents. We will explore the underlying chemical principles, present detailed experimental procedures, and provide quantitative data to highlight the strengths and considerations of each approach.
The Chemistry of this compound Labeling
This compound is a non-cleavable biotinylation reagent that possesses an azide (B81097) functional group.[1] This azide moiety allows for its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1] This reaction can be catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a catalyst using strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance.
The core principle of this workflow involves the metabolic or chemical incorporation of an alkyne-containing reporter into a protein of interest. Subsequently, the this compound is "clicked" onto the alkyne handle, effectively tagging the protein with biotin (B1667282). This biotin tag then serves as a powerful handle for affinity purification using streptavidin or avidin (B1170675) resins, enabling the enrichment of the labeled peptides from a complex mixture prior to mass spectrometry analysis.[2][3][4]
Comparative Performance of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment. Below is a comparison of this compound with other commonly used alternatives.
| Feature | This compound | NHS-Biotin | Biotin-SS-NHS | Homologous Biotin-PEG-Azides (PEG4, PEG5) |
| Target Residue | Alkyne-modified amino acids | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Alkyne-modified amino acids |
| Reaction Type | Click Chemistry (CuAAC or SPAAC) | Acylation | Acylation | Click Chemistry (CuAAC or SPAAC) |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with available amines) | Moderate (Reacts with available amines) | High (Bioorthogonal) |
| Cleavable Linker | No | No | Yes (Disulfide bond) | No |
| Impact on MS/MS | Stable modification | Stable modification | Can be cleaved to remove biotin moiety | Stable modification, introduces mass shifts |
| Reported Identifications | High, especially with optimized enrichment[2][5] | High, but can have background from non-specific binding[2][5] | Slightly more biotinylated peptides identified compared to Biotin-NHS in some studies[6] | Can increase identification confidence through multiplexing[7] |
Experimental Workflows and Protocols
A typical workflow for the mass spectrometry analysis of this compound labeled peptides involves several key steps, from cell labeling to data analysis.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the analysis of this compound labeled peptides.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization may be required for specific applications.
1. Cell Lysis and Protein Preparation:
-
Lyse cells containing alkyne-labeled proteins in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS).[8]
-
Quantify protein concentration using a standard method like the BCA assay.
2. Click Chemistry Reaction (CuAAC):
-
For a 100 µg protein sample, dilute the lysate to a reaction volume of approximately 20 µL.[8]
-
Prepare a master mix containing:
-
Initiate the reaction by adding CuSO₄ (e.g., 50 mM stock in water, final concentration ~1 mM).[8]
-
Incubate for 1.5 hours at room temperature with gentle shaking.[8]
3. Protein Digestion:
-
Reduce the protein sample with DTT (e.g., 10 mM final concentration) and alkylate with iodoacetamide (B48618) (e.g., 30 mM final concentration).[9]
-
Digest the proteins with trypsin overnight at 37°C.[9]
4. Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixture with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers containing detergents (e.g., 0.1% NP-40 in PBS) and high concentrations of urea (B33335) (e.g., 6 M) is recommended.[8]
-
Elute the biotinylated peptides from the beads.
5. LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[9]
-
Use a suitable liquid chromatography gradient to separate the peptides.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode. While DIA can increase proteome coverage, DDA may more reliably identify biotinylated peptides in some cases.[10]
6. Data Analysis:
-
Search the MS/MS data against a protein database using a search engine like Sequest or Mascot.[11]
-
Specify the mass modification corresponding to the this compound tag on the alkyne-modified amino acid.
-
Analyze the data for peptide identification and quantification. The fragmentation patterns of biotinylated peptides can be complex, and specialized software or manual validation may be necessary.[9][12] Understanding the signature fragment ions of biotinylated peptides can aid in confirming identifications.[9][12]
Advanced Strategies and Considerations
Direct Detection of Biotin-containing Tags (DiDBiT): A significant advancement in the field is the DiDBiT method, which involves digesting proteins before the enrichment of biotinylated peptides.[2][3][4] This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[3][4][5][13] The reduction in sample complexity prior to enrichment leads to a higher yield of identified biotinylated peptides.[2][3]
Caption: Comparison of Conventional and DiDBiT workflows for biotinylated protein analysis.
Multiplexing with Homologous Tags: To increase the confidence of peptide identification, a "MixClick" approach using a mixture of biotin-PEG-azides with different PEG linker lengths (e.g., PEG3, PEG4, PEG5) can be employed.[7] This creates a unique mass shift for each tag, allowing for multiple identifications of the same peptide within a single experiment, thereby bolstering the reliability of the results.[7]
Conclusion
The mass spectrometry analysis of this compound labeled peptides is a powerful technique for studying protein dynamics and interactions. The high specificity of the click chemistry reaction, coupled with the robust enrichment capabilities of the biotin tag, provides a versatile platform for a wide range of proteomic applications. By understanding the comparative performance of different biotinylation reagents and optimizing experimental workflows, such as employing the DiDBiT method, researchers can significantly enhance the depth and accuracy of their analyses. This guide serves as a foundational resource to navigate the complexities of this methodology and to design experiments that yield high-quality, reproducible data.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Methods for the Quantitative Analysis of Global Cell Surface Proteome and Cell Surface Polarization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Navigating the Biotinylation Landscape: A Comparative Guide to Biotin-PEG3-Azide and its PEGylated Counterparts
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, remains a powerful tool for detection, purification, and targeted delivery. The choice of biotinylation reagent, however, is critical to the success of these endeavors. This guide provides an in-depth comparison of Biotin-PEG3-Azide with other biotinylation reagents featuring polyethylene (B3416737) glycol (PEG) linkers of varying lengths, offering data-driven insights to inform your selection process.
At the heart of this comparison lies the PEG linker, a hydrophilic and flexible spacer that significantly influences the properties and performance of the biotinylation reagent. The length of this linker can impact solubility, steric hindrance, and the overall efficiency of biotin-streptavidin interactions.
The Role of the PEG Linker: More Than Just a Spacer
The introduction of a PEG linker between biotin and its reactive group offers several advantages over traditional biotinylation reagents. These benefits are directly tied to the physicochemical properties of the PEG chain.[1][2][3]
-
Enhanced Solubility: PEG linkers increase the hydrophilicity of the biotinylation reagent and the resulting biotinylated molecule, which is particularly beneficial for preventing the aggregation of proteins in aqueous solutions.[4][5]
-
Reduced Steric Hindrance: The flexible nature of the PEG chain provides a longer reach for the biotin moiety, minimizing steric hindrance that can occur when the biotin is too close to the target molecule. This improved accessibility can lead to more efficient binding with streptavidin.
-
Improved Bioavailability and Pharmacokinetics: In the context of drug development, PEGylation can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life and improved bioavailability.
-
Minimized Non-Specific Binding: The hydrophilic nature of PEG can help to reduce non-specific binding of the conjugated molecule to surfaces or other proteins, leading to improved signal-to-noise ratios in various assays.
The number following "PEG" in the reagent name, such as in this compound, denotes the number of ethylene (B1197577) glycol units in the linker. A higher number indicates a longer PEG chain. This guide will explore how variations in this length can be leveraged for optimal experimental outcomes.
Performance Comparison of Biotin-PEG-Azide Reagents
While direct head-to-head quantitative comparisons of Biotin-PEGn-Azide reagents with varying PEG lengths are not extensively documented in single studies, the principles of PEGylation allow us to infer performance characteristics. The following table summarizes the expected impact of different PEG linker lengths on key performance parameters.
| Feature | Short PEG Linker (e.g., PEG2) | Medium PEG Linker (e.g., PEG3, PEG4) | Long PEG Linker (e.g., PEG11, PEG12) |
| Solubility | Good | Excellent | Superior |
| Steric Hindrance Reduction | Moderate | Good | Excellent |
| Flexibility | Moderate | Good | High |
| Potential for Non-specific Binding | Low | Generally Low | May slightly increase with very long chains |
| Cell Permeability | Potentially Higher | Moderate | Potentially Lower |
| Ideal Applications | Labeling small molecules where proximity is desired. | General purpose labeling of proteins and antibodies, click chemistry applications. | Labeling large protein complexes or when significant spacing is required to overcome steric hindrance. |
Experimental Insights and Methodologies
The selection of a biotinylation reagent is intrinsically linked to the experimental context. Here, we provide detailed protocols for key experiments where these reagents are commonly employed.
Experimental Workflow: Click Chemistry Labeling of a Protein
This workflow describes the general procedure for labeling an alkyne-modified protein with a Biotin-PEG-Azide reagent.
This protocol is adapted from established click chemistry procedures and can be optimized for specific proteins and applications.
Materials:
-
Alkyne-modified protein of interest
-
Biotin-PEGn-Azide (e.g., this compound)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, but recommended to protect the protein)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEGn-Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the Biotin-PEGn-Azide stock solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized, but a starting point of 10-20 fold molar excess is common.
-
If using a ligand, add TBTA to the reaction mixture to a final concentration of 100-500 µM.
-
Add the CuSO4 stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The incubation time may require optimization.
-
Purification: Remove unreacted biotin reagent and catalyst byproducts using dialysis against PBS or a suitable size-exclusion chromatography column.
-
Analysis: Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or by mass spectrometry to determine the degree of labeling.
Experimental Workflow: Assessing Biotinylation Efficiency with Mass Spectrometry
Mass spectrometry is a powerful technique to not only confirm biotinylation but also to quantify the efficiency of the labeling reaction.
This protocol provides a general framework for identifying and quantifying biotinylated peptides from a protein sample.
Materials:
-
Biotinylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., containing free biotin or a denaturing agent)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the biotinylated protein sample with DTT and alkylate the resulting free thiols with IAA.
-
Proteolytic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide digest with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
-
Elution: Elute the biotinylated peptides from the streptavidin beads. This can be achieved by competitive elution with a high concentration of free biotin or by denaturing the streptavidin.
-
LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify the peptide sequences and pinpoint the sites of biotinylation. The relative abundance of biotinylated versus non-biotinylated peptides can be used to estimate the labeling efficiency.
Conclusion: Selecting the Right Tool for the Job
The choice of a biotinylation reagent with a specific PEG linker length is a critical decision that can significantly impact the outcome of an experiment. While this compound offers a versatile, mid-length spacer suitable for a wide range of applications, researchers should consider the specific requirements of their system. For smaller target molecules or when proximity is key, a shorter PEG linker may be advantageous. Conversely, for large, complex proteins or to overcome significant steric hindrance, a longer PEG linker will likely yield better results. By understanding the fundamental properties of PEG linkers and employing rigorous experimental validation, researchers can confidently select the optimal biotinylation reagent to advance their scientific discoveries.
References
- 1. adcreview.com [adcreview.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Link: Advantages of Non-cleavable Biotin-PEG3-Azide in Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is paramount for the success of a wide array of applications, from proteomics to targeted drug delivery. Biotin-PEG3-Azide, a non-cleavable biotinylation reagent, offers distinct advantages over traditional and cleavable alternatives, ensuring the integrity of the biotin (B1667282) label in demanding experimental conditions. This guide provides an objective comparison of non-cleavable this compound with other biotinylation strategies, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
The core advantage of a non-cleavable linker lies in its robust stability. Unlike cleavable linkers, which are designed to be broken by specific stimuli, non-cleavable linkers form a permanent covalent bond. This stability is particularly crucial in complex biological environments like human plasma, where enzymatic activity can prematurely cleave less stable linkages, leading to signal loss and ambiguous results.
Superior Stability in Biological Milieus
The triazole linkage formed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with an alkyne-modified biomolecule is exceptionally stable. This contrasts with some conventional biotinylation methods, such as those using NHS esters, which can be susceptible to hydrolysis, especially in plasma. Studies have shown that certain biotin-protein bonds can be unstable in human plasma, with significant release of the biotin label observed over short periods. While direct plasma stability data for the triazole linkage of this compound is not extensively published, the inherent stability of the triazole ring suggests superior performance in maintaining the biotin tag on the target molecule in biological fluids. This enduring linkage is critical for applications requiring long incubation times or in vivo studies.
Enhanced Performance in Specific Applications
The non-cleavable nature of this compound provides significant benefits in several key research areas:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, linker stability is a critical determinant of therapeutic efficacy and safety. Non-cleavable linkers ensure that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and degraded within the lysosome. This mechanism of drug release minimizes off-target toxicity and can improve the therapeutic index of the ADC.
-
Proteomics and Pull-Down Assays: While cleavable linkers can facilitate the elution of captured proteins from streptavidin beads, non-cleavable linkers offer an advantage in the stringency of washing steps. The robust connection allows for more rigorous washing to remove non-specifically bound proteins, leading to a cleaner and more accurate identification of true interaction partners. For applications where the on-bead analysis is feasible or where harsh elution conditions are acceptable, the non-cleavable linker can provide higher confidence in the identified interactions.
-
Targeted Drug Delivery: Similar to ADCs, other targeted drug delivery systems benefit from the stability of non-cleavable linkers. Biotin can serve as a targeting moiety to cells expressing avidin (B1170675) or streptavidin constructs, and the non-cleavable linker ensures that the therapeutic agent remains associated with its delivery vehicle until it reaches the target site.
Quantitative Comparison with a Cleavable Alternative in Proteomics
While direct head-to-head quantitative comparisons of this compound with a wide range of other biotinylation reagents are limited in published literature, a study comparing a cleavable biotin-alkyne (DADPS) with an uncleavable biotin-alkyne provides valuable insights into the performance differences in a proteomics workflow. It is important to note that this study used a biotin-alkyne, not a biotin-azide, but the non-cleavable principle remains the same. The results indicated that the cleavable linker strategy identified and quantified over 50% more proteins than the non-cleavable approach in a Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) experiment.
Table 1: Comparison of a Cleavable vs. a Non-cleavable Biotin-Alkyne Probe in a Proteomics Study
| Feature | Cleavable Biotin-Alkyne (DADPS) | Non-cleavable Biotin-Alkyne |
| Proteins Identified & Quantified | >50% more than non-cleavable | Baseline |
| Elution Method | Mild acid cleavage | Harsh denaturation |
| Potential Advantage | Higher proteome coverage | Potentially lower background from non-specific binders due to harsher washes |
| Potential Disadvantage | Potential for incomplete cleavage | Lower yield of identified proteins |
This data is based on a study comparing a cleavable dialkoxydiphenylsilane (DADPS) linker with an uncleavable biotin-alkyne and should be considered as representative of the general performance differences between cleavable and non-cleavable strategies in proteomics.
This difference is primarily attributed to the milder elution conditions possible with the cleavable linker, which leads to a more efficient recovery of captured peptides for mass spectrometry analysis. However, the study also highlights that the non-cleavable linker can be advantageous in minimizing non-specific binding due to the possibility of more stringent washing conditions. The choice between a cleavable and non-cleavable linker in proteomics, therefore, depends on the specific experimental goals: maximizing proteome coverage versus achieving the highest confidence in identified interactions.
Experimental Protocols
Detailed methodologies for the application of non-cleavable this compound are provided below.
Protocol 1: Cell Surface Protein Labeling using this compound and Click Chemistry
This protocol describes the labeling of alkyne-modified cell surface proteins with this compound via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Cells with alkyne-modified surface proteins (e.g., via metabolic labeling with an alkyne-containing sugar)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any interfering media components.
-
Prepare Click Reaction Cocktail: Prepare the following solutions immediately before use:
-
This compound: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
THPTA: 50 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh).
-
-
Labeling Reaction:
-
Prepare the reaction cocktail by adding the reagents to PBS in the following order to a final volume of 1 mL:
-
This compound to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium Ascorbate to a final concentration of 5 mM.
-
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Quenching: Aspirate the reaction cocktail and wash the cells three times with quenching buffer to stop the reaction and remove unreacted reagents.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy (if using a fluorescent streptavidin conjugate), or cell lysis for immunoprecipitation.
Protocol 2: Streptavidin Pull-Down of this compound Labeled Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to capture the beads and discard the supernatant. Wash the beads three times with wash buffer.
-
Protein Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Washing: Place the tube on the magnetic rack to capture the beads and discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins. The stability of the non-cleavable linker allows for very stringent wash conditions if required (e.g., high salt or detergent concentrations).
-
Elution: After the final wash, remove the supernatant. Add SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Analysis: Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins. This sample is now ready for analysis by SDS-PAGE and Western blotting or for further processing for mass spectrometry.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in experimental design. This guide provides an objective comparison of these two powerful bioconjugation techniques when using Biotin-PEG3-Azide, a common biotinylation reagent. We will delve into their performance, supported by experimental data, and provide detailed protocols to help you make an informed choice for your specific application.
This compound is a versatile reagent used to attach biotin (B1667282) to alkyne-modified biomolecules. This enables a wide range of applications, including affinity purification, immunoassays, and fluorescence imaging. The key to its utility lies in the azide (B81097) group, which can react with an alkyne via "click" chemistry. This reaction can be performed in two main ways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
Performance Comparison at a Glance
The choice between CuAAC and SPAAC often depends on the specific requirements of the experiment, particularly the tolerance of the biological system to copper. Here is a summary of their key characteristics:
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Partners for this compound | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN)[4] |
| Reaction Speed | Generally faster | Generally slower[5] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[5] | Highly biocompatible, suitable for in vivo studies[6] |
| Reaction Conditions | Requires a copper(I) source and a reducing agent | No catalyst required, proceeds under physiological conditions[6] |
| Side Reactions | Potential for off-target reactions and protein precipitation[5] | Minimal side reactions, highly bioorthogonal[6] |
| Reagent Availability | Wide variety of terminal alkyne reagents available | Strained alkyne reagents are readily available but can be more expensive |
In-Depth Performance Analysis
Reaction Kinetics and Efficiency
While specific kinetic data for the reaction of this compound with different alkynes is not extensively published, general trends show that CuAAC reactions are typically faster than SPAAC.[5] However, the development of new strained alkynes has significantly increased the reaction rates of SPAAC.[6]
A comparative proteomics study provides insight into the practical efficiency of these methods. In this study, O-GlcNAcylated proteins were metabolically labeled with an azide-modified sugar. The azido (B1232118) proteins were then reacted with either a biotinylated terminal alkyne via CuAAC or a biotinylated strained alkyne (DIBO) via SPAAC. The biotinylated proteins were then enriched and identified by mass spectrometry.[7]
| Method | Number of Putative O-GlcNAc Modified Proteins Identified |
| CuAAC (with Biotin-Diazo-Alkyne) | 229 |
| SPAAC (with Biotin-DIBO-Alkyne) | 188 |
| Overlapping Proteins | 114 |
Data from a comparative analysis of CuAAC and SPAAC in O-GlcNAc proteomics.[7]
These results suggest that in this particular proteomics workflow, CuAAC led to the identification of a higher number of proteins, which could be indicative of higher reaction efficiency under these specific experimental conditions.[7]
Biocompatibility
The primary advantage of SPAAC is its superior biocompatibility.[6] The copper(I) catalyst used in CuAAC can be toxic to cells and can also lead to the generation of reactive oxygen species, which can damage biomolecules.[5] This makes SPAAC the preferred method for in vivo labeling and experiments with live cells where maintaining cellular health is paramount. For in vitro applications or when working with purified proteins, the cytotoxicity of copper is less of a concern, and CuAAC can be a highly effective method.[8]
Experimental Workflows and Protocols
A common application for this compound is the labeling and subsequent detection or purification of a protein of interest (POI) that has been modified to contain an alkyne group.
Copper-Catalyzed Click Chemistry (CuAAC) Protocol
This protocol provides a general method for labeling an alkyne-modified protein with this compound using CuAAC.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cell Labeling for Flow Cytometry: Biotin-PEG3-Azide and Alternatives
In the realm of cellular analysis, flow cytometry stands as a powerful technique for high-throughput, multi-parametric analysis of single cells. Central to this technique is the ability to specifically label cellular targets with fluorescent probes. This guide provides a comprehensive comparison of different cell labeling strategies, with a focus on the use of Biotin-PEG3-Azide in conjunction with click chemistry, and its alternatives. This objective overview, supported by experimental protocols and illustrative data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal labeling method for their specific research needs.
Comparison of Cell Labeling Methodologies
The choice of a cell labeling strategy can significantly impact the quality of flow cytometry data. Key considerations include labeling efficiency, specificity, signal-to-noise ratio, and potential effects on cell viability. Here, we compare four distinct methods: this compound with click chemistry, traditional amine-reactive biotinylation, direct fluorophore conjugation, and metabolic labeling.
Method 1: this compound via Click Chemistry
This method involves a two-step "click" reaction. First, a biomolecule of interest on the cell surface (e.g., an antibody targeting a specific protein) is modified with an alkyne group. Subsequently, the alkyne-modified cells are treated with this compound. The azide (B81097) group on the biotin (B1667282) reagent reacts specifically with the alkyne group in a copper-catalyzed or strain-promoted cycloaddition reaction, resulting in a stable triazole linkage. The biotinylated cells are then detected with a fluorescently labeled streptavidin conjugate. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and reduces steric hindrance, facilitating efficient binding of streptavidin.
Illustrative Workflow for this compound Labeling
Performance Characteristics:
| Parameter | This compound (Click Chemistry) |
| Mean Fluorescence Intensity (MFI) | High |
| Signal-to-Noise Ratio | Very High |
| Labeling Specificity | Very High |
| Cell Viability | High |
| Protocol Complexity | Moderate |
Experimental Protocol: Labeling with this compound
-
Preparation of Alkyne-Modified Antibody: Modify a primary antibody targeting the cell surface protein of interest with an alkyne-containing NHS ester according to the manufacturer's protocol. Purify the antibody to remove unreacted alkyne reagent.
-
Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., PBS with 1% BSA). Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation: Incubate the cells with the alkyne-modified antibody at a predetermined optimal concentration for 30 minutes at 4°C.
-
Washing: Wash the cells twice with cold buffer to remove unbound antibody.
-
Click Reaction: Prepare the click reaction cocktail containing this compound, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA). Incubate the cells with the reaction cocktail for 30 minutes at room temperature.
-
Washing: Wash the cells twice to remove unreacted click chemistry reagents.
-
Streptavidin-Fluorophore Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-AF647) for 20-30 minutes at 4°C, protected from light.
-
Final Washes and Analysis: Wash the cells twice and resuspend in flow cytometry staining buffer for analysis on a flow cytometer.
Method 2: Amine-Reactive Biotinylation (e.g., NHS-Biotin)
This is a widely used method for biotinylating proteins, including antibodies. Reagents such as N-hydroxysuccinimide (NHS)-biotin react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the antibody to form stable amide bonds. The biotinylated antibody is then used to label cells, followed by detection with a fluorescently labeled streptavidin.
Illustrative Workflow for NHS-Biotin Labeling
A Researcher's Guide to Quantitative Proteomics: Biotin-PEG3-Azide vs. Established Labeling Techniques
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal labeling strategy is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of an emerging technique, isotopic labeling with Biotin-PEG3-Azide, against well-established methods—Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT). Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for making informed decisions in your proteomics workflow.
At a Glance: Comparing Quantitative Proteomics Strategies
The choice of a quantitative proteomics strategy hinges on factors such as the biological system under investigation, the desired depth of proteome coverage, sample availability, and budget. The following table summarizes key performance metrics for this compound, SILAC, and TMT.
| Feature | This compound | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) |
| Principle | Chemical labeling of alkyne-tagged proteins via click chemistry, followed by affinity enrichment. Quantification is based on isotopic variants of the biotin-azide reagent. | Metabolic labeling of proteins in living cells with "heavy" and "light" amino acids. | Chemical labeling of peptides with isobaric tags. |
| Sample Type | Cell lysates, tissues, biofluids (requires introduction of an alkyne tag). | Proliferating cell lines. Not suitable for tissues or most primary cells. | Cell lysates, tissues, biofluids. |
| Multiplexing | Dependent on the availability of isotopic this compound reagents (e.g., light and heavy versions). | Typically 2-3 plex (light, medium, heavy). | Up to 18-plex, allowing for high-throughput analysis. |
| Protein IDs | Varies with enrichment efficiency; can be lower than other methods. | High, with excellent precision for phosphoproteomics. | High, typically 8,000-10,000 proteins can be identified and quantified.[1] |
| Accuracy | Can be affected by enrichment efficiency and non-specific binding. | High, as labeling occurs in vivo, minimizing experimental variability.[2] | High, but can be affected by ratio distortion in complex samples.[2] |
| Precision | Dependent on the reproducibility of the click reaction and enrichment. | Very high, considered the gold standard for quantitative accuracy in cell culture models.[3] | Good, but can be influenced by co-isolation of precursor ions. |
| Cost | Reagent costs can be significant, especially for isotopic versions. | High cost of stable isotope-labeled amino acids and specialized cell culture media.[2] | High cost of TMT reagent kits. |
| Workflow Complexity | Multi-step workflow involving click chemistry, enrichment, and elution. | Requires extended cell culture for complete label incorporation (at least 5-6 cell divisions). | Multi-step chemical labeling process performed on digested peptides. |
Delving Deeper: Experimental Protocols
To provide a practical understanding of each technique, detailed experimental protocols are outlined below. These protocols represent typical workflows and may require optimization for specific applications.
Isotopic Labeling with this compound
This protocol assumes the target proteins have been metabolically labeled with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA).
2. Click Chemistry Reaction:
-
To 100 µg of protein lysate in a final volume of 100 µL, add the following "click" reaction components in order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a freshly prepared 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 1.7 mM stock in DMSO/t-butanol) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
3. Protein Precipitation and Digestion:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubate overnight at -20°C.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide (B48618) (IAA) for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to < 1 M.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Enrichment of Biotinylated Peptides:
-
Prepare streptavidin-coated magnetic beads by washing them three times with a wash buffer (e.g., 0.1% SDS in PBS).
-
Add the digested peptide solution to the washed beads and incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of decreasing stringency is recommended (e.g., 1% SDS, 1 M NaCl, and finally PBS).
5. Elution and Sample Preparation for LC-MS/MS:
-
Elute the biotinylated peptides from the beads. If a cleavable linker is used, follow the manufacturer's protocol for cleavage. For non-cleavable linkers, harsh elution conditions (e.g., boiling in a buffer containing biotin) may be required.
-
Desalt the eluted peptides using C18 spin tips.
-
Dry the peptides in a vacuum centrifuge and reconstitute in a solution of 2% acetonitrile (B52724) and 0.1% formic acid for LC-MS/MS analysis.
SILAC Protocol
1. Cell Culture and Labeling:
-
Culture cells in SILAC-formulated DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.
-
Supplement the "light" medium with normal L-lysine and L-arginine, and the "heavy" medium with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂) and L-arginine (e.g., ¹³C₆,¹⁵N₄).
-
Passage the cells for at least 5-6 doublings in the respective SILAC media to ensure >97% incorporation of the labeled amino acids.
2. Experimental Treatment and Cell Harvesting:
-
Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Harvest both "light" and "heavy" labeled cells, wash with ice-cold PBS, and count the cells.
3. Cell Lysis and Protein Quantification:
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count.
-
Lyse the combined cell pellet in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the mixed lysate.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein mixture. For in-solution digestion:
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteines with 20 mM IAA for 30 minutes at room temperature in the dark.
-
Digest with trypsin overnight at 37°C.
-
5. Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the fractions by LC-MS/MS.
TMT Protocol
1. Protein Extraction, Digestion, and Quantification:
-
Extract proteins from each sample and quantify the protein concentration.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform reduction, alkylation, and trypsin digestion as described in the this compound protocol.
-
Desalt the resulting peptide mixtures using C18 columns.
2. TMT Labeling:
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB or 50 mM HEPES, pH 8.5).
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine.
3. Sample Pooling and Fractionation:
-
Combine all TMT-labeled samples into a single tube.
-
Desalt the pooled sample.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze the fractions by LC-MS/MS. The mass spectrometer is programmed to isolate a precursor ion (MS1), fragment it (MS2) for peptide identification, and then further fragment the MS2 ions (MS3) to quantify the reporter ions from the TMT tags.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each quantitative proteomics workflow.
References
- 1. How Many Proteins Can Be Detected by TMT in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Control Experiments for Biotin-PEG3-Azide Labeling Studies
For researchers, scientists, and drug development professionals, rigorous and well-controlled experiments are paramount to ensure the validity and reproducibility of results. In the context of Biotin-PEG3-Azide labeling, a powerful technique for tagging and isolating biomolecules, the inclusion of appropriate controls is critical to distinguish true biological signals from experimental artifacts. This guide provides a comprehensive comparison of essential control experiments, alternative labeling strategies, and detailed protocols to support robust experimental design.
Comparison of Control Experiments and Alternative Labeling Methods
Effective experimental design hinges on the inclusion of controls that can unequivocally validate the specificity of the this compound labeling. The following table summarizes key control experiments and compares the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a common alternative, strain-promoted azide-alkyne cycloaddition (SPAAC).
| Experiment Type | Purpose | Typical Observation | Signal-to-Noise Ratio | Advantages | Limitations |
| Negative Control: No Azide (B81097)/Alkyne Substrate | To assess background signal from the biotin-azide reagent and detection system. | No or minimal signal should be detected in the absence of the azide or alkyne-modified biomolecule. | High | Simple and effective for identifying non-specific binding of the detection reagents. | Does not control for non-specific incorporation of the metabolic label. |
| Negative Control: Unlabeled Isotype Control | To control for non-specific binding of the primary antibody in downstream applications like Western blotting or immunofluorescence. | No or minimal signal should be observed. | High | Essential for validating antibody-based detection methods. | Only applicable to experiments involving antibody detection steps. |
| Negative Control: BSA Blocking | To assess non-specific binding to streptavidin-coated beads or surfaces during enrichment steps.[1][2] | Minimal binding of BSA should be observed. | High | Crucial for pulldown and affinity purification experiments to minimize protein contaminants. | Does not account for non-specific click reactions. |
| Negative Control: Omission of Copper Catalyst | To confirm that the click reaction is copper-dependent and not occurring non-specifically. | No or significantly reduced signal compared to the complete reaction. | High | Directly tests the specificity of the CuAAC reaction. | Not applicable to copper-free click chemistry methods. |
| Positive Control: Known Biotinylated Protein | To validate the activity of the streptavidin conjugate used for detection.[2] | Strong signal should be observed. | High | Confirms that the detection step of the workflow is functioning correctly. | Does not validate the metabolic labeling or click reaction steps. |
| Alternative Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry alternative for live-cell imaging and in vivo studies to avoid copper cytotoxicity.[3][4] | Successful labeling without the need for a copper catalyst. | Generally lower than CuAAC due to potential for non-specific reactions with thiols.[1] | Highly biocompatible, ideal for in vivo applications.[3] | Requires more complex and sterically hindered cyclooctyne (B158145) reagents.[4] |
| Alternative Method: Biotin-PEGn-Azide (n≠3) | To evaluate the effect of the PEG linker length on labeling efficiency and steric hindrance.[5] | Labeling efficiency may vary depending on the target molecule and its environment. | Variable | Longer linkers may improve accessibility for bulky targets. | May alter the solubility and reactivity of the probe. |
Key Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying biochemical reactions is crucial for understanding and troubleshooting labeling studies. The following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the mechanism of copper-catalyzed this compound labeling.
Caption: Experimental workflow for this compound labeling with integrated controls.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols provide detailed, step-by-step methodologies for performing key control experiments in this compound labeling studies.
Protocol 1: Negative Control - No Azide/Alkyne Substrate
Objective: To determine the level of background signal generated by the this compound and detection reagents in the absence of a reactive partner.
Methodology:
-
Cell Culture: Culture two populations of cells in parallel. To one population (experimental), add the alkyne- or azide-modified metabolic precursor to the culture medium. To the second population (negative control), add the corresponding unmodified natural molecule (e.g., natural methionine instead of azidohomoalanine).
-
Incubation: Incubate both cell populations under identical conditions for the desired labeling period.
-
Cell Lysis: Harvest and lyse both cell populations using a lysis buffer compatible with your downstream application.
-
Click Chemistry: Perform the copper-catalyzed click reaction on both the experimental and negative control lysates. Add this compound, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to both lysates.
-
Detection: Analyze the samples using your chosen detection method (e.g., Western blot with a streptavidin-HRP conjugate).
-
Analysis: Compare the signal intensity between the experimental and negative control samples. A valid experiment will show a strong signal in the experimental sample and no or minimal signal in the negative control.
Protocol 2: Negative Control - Omission of Copper Catalyst
Objective: To confirm that the biotinylation is a result of the copper-catalyzed click reaction and not due to non-specific interactions.
Methodology:
-
Metabolic Labeling: Culture and label your cells with the alkyne- or azide-modified substrate as you would for your experimental sample.
-
Cell Lysis: Harvest and lyse the cells.
-
Parallel Reactions: Divide the cell lysate into two aliquots.
-
Experimental Reaction: To the first aliquot, add the complete click chemistry reaction mixture: this compound, copper(II) sulfate, and a reducing agent.
-
Negative Control Reaction: To the second aliquot, add this compound and the reducing agent, but omit the copper(II) sulfate .
-
-
Incubation: Incubate both reactions under identical conditions.
-
Detection: Analyze both samples by Western blot or another suitable detection method.
-
Analysis: A specific click reaction will result in a strong signal only in the presence of the copper catalyst. The negative control should show no or negligible signal.
Protocol 3: Positive Control - Pre-biotinylated Protein
Objective: To ensure that the streptavidin-based detection system is working correctly.
Methodology:
-
Sample Preparation: During your detection step (e.g., Western blotting), in addition to your experimental and negative control samples, load a lane with a known, commercially available biotinylated protein (e.g., biotinylated BSA or a biotinylated protein ladder).
-
Detection: Proceed with your standard detection protocol, including incubation with the streptavidin-conjugate and substrate.
-
Analysis: A strong signal in the lane containing the pre-biotinylated protein confirms that the detection reagents are active and the protocol is being performed correctly. This helps to troubleshoot issues where no signal is observed in the experimental samples.
Protocol 4: Comparison with Copper-Free Click Chemistry (SPAAC)
Objective: To compare the labeling efficiency and biocompatibility of the standard CuAAC with a copper-free alternative.
Methodology:
-
Metabolic Labeling: Label cells with an azide-modified substrate.
-
Parallel Labeling Reactions:
-
CuAAC: In one sample, perform the standard copper-catalyzed click reaction with an alkyne-biotin probe.
-
SPAAC: In a parallel sample, perform the strain-promoted click chemistry reaction by adding a cyclooctyne-biotin reagent (e.g., DBCO-biotin). No copper catalyst is needed for this reaction.[6]
-
-
Live-Cell Imaging (Optional): If comparing for live-cell applications, the SPAAC reaction can be performed directly on live cells, while the CuAAC reaction is typically performed on fixed cells or lysates due to copper toxicity.[3]
-
Detection and Analysis: Analyze the labeling efficiency in both samples using an appropriate method (e.g., fluorescence microscopy, flow cytometry, or Western blotting). Compare the signal intensity and assess any potential signs of cytotoxicity in the live-cell experiments. Studies have shown that while CuAAC can be more efficient, SPAAC offers superior biocompatibility for in vivo studies.[7][8]
By incorporating these control experiments and considering alternative labeling strategies, researchers can significantly enhance the reliability and interpretability of their this compound labeling studies, leading to more robust and publishable findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Biotin-PEG3-Azide, ensuring compliance with standard laboratory safety protocols. The following procedures are based on information from safety data sheets (SDS) to minimize environmental impact and ensure personnel safety.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or face shield.[1][2] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves.[2] | Prevents skin contact with the chemical. |
| Body Protection | Wear a lab coat or suitable protective clothing.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator with a particulate filter (e.g., P1). | Necessary if dust formation is likely during handling. |
Spill and Contamination Management
In the event of a spill, follow these steps to contain and clean the area before disposal.
-
Ventilate the Area : Ensure adequate ventilation to disperse any airborne dust.
-
Contain the Spill : Prevent further leakage or spreading if it is safe to do so. For powder spills, you can cover with a plastic sheet to minimize dust.
-
Mechanical Cleanup : Carefully sweep or shovel the solid material. Avoid actions that create dust.
-
Collect for Disposal : Place the collected material into a suitable, properly labeled container for chemical waste.
-
Decontaminate the Area : After the material is collected, clean the contaminated surfaces thoroughly. Traces can be flushed away with water.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national regulations.
-
Waste Characterization : Although generally not classified as a hazardous substance, it is considered slightly hazardous to water. Therefore, it should not be disposed of in the regular trash or down the drain.
-
Segregation : Keep this compound waste separate from other waste streams, especially strong oxidizers, with which it can react violently.
-
Containerization :
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Empty containers that held the product may retain residues and should be treated as chemical waste.
-
-
Consult with Experts : Contact your institution's Environmental Health and Safety (EHS) office or a local waste disposal expert for guidance on specific disposal requirements in your area.
-
Documentation : Follow your institution's procedures for documenting chemical waste for pickup.
-
Environmental Protection : Crucially, do not empty this compound or its solutions into drains, surface water, or the sanitary sewer system.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Biotin-PEG3-Azide
Essential Safety and Handling Guide for Biotin-PEG3-Azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of organic azides and general laboratory safety protocols.
1. Hazard Identification and Risk Assessment
This compound is a molecule containing an azide (B81097) functional group. While some safety data sheets (SDS) for this specific compound may not classify it as hazardous, organic azides as a class of compounds are potentially toxic and can be explosive.[1][2] They can be sensitive to heat, light, friction, and shock.[1][3] Therefore, it is imperative to handle this compound with caution, adhering to the safety protocols for azido (B1232118) compounds.
Key Hazards:
-
Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2]
-
Explosive Potential: Organic azides can decompose violently under certain conditions. Avoid contact with heavy metals, as this can form highly shock-sensitive metal azides.
-
Reactivity: Avoid contact with strong acids and oxidizing agents. Mixing with acids can generate highly toxic and explosive hydrazoic acid. Do not use halogenated solvents, as they can form extremely unstable di- and tri-azidomethane.
2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For higher concentrations, consider a more resistant glove material underneath. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing. | Protects eyes from dust particles and splashes of solutions. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the compound as a powder or when aerosolization is possible, a NIOSH-approved respirator with a particulate filter is recommended. | Prevents inhalation of the compound, which can be a primary route of exposure. |
3. Operational Plan: Step-by-Step Handling Procedures
All manipulations should be performed in a certified chemical fume hood.
3.1. Preparation and Weighing:
-
Work Area Preparation: Before starting, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Line the work surface with absorbent, disposable bench paper.
-
Gather Materials: Have all necessary equipment and reagents ready, including non-metal (plastic or ceramic) spatulas for handling the solid compound. Metal spatulas should never be used as they can form shock-sensitive metal azides.
-
Weighing: When weighing the solid, use a ventilated balance enclosure to avoid inhalation of dust particles. Handle the compound gently to avoid creating dust.
3.2. Dissolving the Compound:
-
Solvent Addition: To prepare a solution, slowly add the solvent to the solid to minimize aerosol generation.
-
Solubility: this compound is soluble in DMSO and water.
-
Storage of Solutions: Store stock solutions at -20°C for up to one month or -80°C for up to six months.
3.3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizers, heavy metals, and halogenated solvents.
-
Temperature Control: The recommended storage temperature for the solid is -20°C.
4. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.
4.1. Waste Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Use non-metallic containers for collection.
-
Labeling: Waste containers must be clearly labeled, detailing the specific azide and any other chemical constituents.
4.2. Decontamination and Disposal:
-
NEVER Pour Down the Drain: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in pipes (B44673) can form highly explosive azide salts.
-
Deactivation (for dilute solutions): For dilute solutions (≤5% azide), a chemical deactivation procedure using nitrous acid can be performed by trained personnel in a controlled environment. This reaction must be carried out in a chemical fume hood.
-
To a stirred aqueous solution of the azide in a three-necked flask, add a 20% aqueous solution of sodium nitrite (B80452) (1.5 g per gram of azide).
-
Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Caution: The order of addition is critical to prevent the formation of poisonous hydrazoic acid.
-
After the reaction ceases, neutralize the solution to pH 6-9 before disposing of it as regular aqueous waste, provided it contains no other hazardous materials.
-
-
Institutional Guidelines: Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of azide-containing waste.
5. Emergency Procedures
| Emergency Situation | Procedure |
| Small Spill (in a fume hood) | Alert others in the immediate area. Wearing appropriate PPE, cover the spill with sand or another absorbent material to prevent dust generation. Carefully sweep the material into a non-metal container for disposal. |
| Large Spill (or any spill outside a fume hood) | Evacuate the laboratory immediately and alert others. Prevent entry to the contaminated area and contact your institution's emergency response team. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Handling this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
